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D-(+)-Fucose

Cat. No.: B8817758
CAS No.: 75247-25-5
M. Wt: 164.16 g/mol
InChI Key: PNNNRSAQSRJVSB-UHFFFAOYSA-N
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Description

Significance of L-(-)-Fucose as a Key Monosaccharide in Glycobiology

L-Fucose, a deoxyhexose, is a crucial constituent of many N- and O-linked glycans, as well as glycolipids, in a wide array of organisms, including mammals. oup.comresearchgate.net Its incorporation into these complex carbohydrate structures, a process known as fucosylation, is fundamental to numerous physiological and pathological events. researchgate.netnih.gov

Fucosylated glycans are integral to cell-cell adhesion, immune responses, and signaling pathways. patsnap.com One of the most well-documented functions of L-Fucose is its essential role in the carbohydrate ligands for the selectin family of cell adhesion molecules, which are crucial for leukocyte trafficking during inflammation. oup.com Furthermore, L-Fucose is a key component of the H antigen, the precursor to the A and B blood group antigens, highlighting its importance in blood transfusion compatibility. researchgate.netwikipedia.org

The biological importance of L-Fucose extends to host-microbe interactions, where fucosylated glycans on cell surfaces can act as receptors for bacteria and viruses, influencing infection processes. oup.comontosight.ai In the gut, L-Fucose can also serve as a nutrient for certain bacteria, contributing to the maintenance of a healthy microbiome. ontosight.ai Alterations in the expression of fucosylated oligosaccharides have been linked to various diseases, including cancer and inflammatory disorders. fiveable.me

The synthesis of fucosylated glycans is mediated by a family of enzymes called fucosyltransferases, which utilize a nucleotide-activated form of fucose, guanosine (B1672433) diphosphate-fucose (GDP-fucose), as the donor substrate. oup.comnih.gov In mammals, GDP-fucose is produced through two primary pathways: the de novo pathway, which converts GDP-mannose to GDP-fucose, and the salvage pathway, which utilizes free L-Fucose. oup.complos.org

Distinctive Structural Features of L-(-)-Fucose

L-(-)-Fucose, with the chemical formula C₆H₁₂O₅, possesses two key structural features that distinguish it from other common six-carbon sugars found in mammals. wikipedia.orgchemicalbook.com Firstly, it is a deoxy sugar, meaning it lacks a hydroxyl group at the carbon-6 position (C-6). wikipedia.orgfiveable.me This absence of a hydroxyl group at C-6, replacing it with a hydrogen atom, fundamentally alters its chemical properties and steric interactions, enabling it to participate in specific molecular recognition events. ontosight.aifiveable.me

Secondly, L-Fucose exists in the L-configuration, which is uncommon for sugars in mammalian systems, as most are in the D-configuration. nih.gov This unique stereochemistry is crucial for its specific biological roles and its recognition by enzymes and receptor proteins. fiveable.me It is chemically equivalent to 6-deoxy-L-galactose. wikipedia.org

L-Fucose can be found as a terminal modification on glycan chains or serve as a point of attachment for other sugars. wikipedia.org For instance, in human N-linked glycans, it is commonly linked α-1,6 to the reducing terminal β-N-acetylglucosamine. wikipedia.org The specific linkages and positions of L-Fucose on glycans create a diverse array of structures with distinct biological functions. fiveable.me

Data Tables

Table 1: Key Biological Roles of L-(-)-Fucose

Biological ProcessDescriptionKey Molecules Involved
Cell Adhesion Mediates the rolling of leukocytes on endothelial cells during inflammation. oup.comSelectins, Fucosylated Glycans
Immune Response Modulates immune cell trafficking and activity. patsnap.com Influences antibody-dependent cellular cytotoxicity. nih.govSelectins, IgG1 antibodies
Blood Group Antigens Forms the H antigen, the precursor to the A and B blood group antigens. researchgate.netwikipedia.orgFucosyltransferases, H antigen
Host-Microbe Interactions Acts as a receptor for pathogens and a nutrient for gut microbiota. oup.comontosight.aiGlycoproteins, Glycolipids
Cell Signaling Participates in signaling pathways, including those regulated by the Notch receptor family. oup.comresearchgate.netNotch receptors, Fucosylated proteins

Table 2: Physicochemical Properties of L-(-)-Fucose

PropertyValue
Chemical Formula C₆H₁₂O₅ wikipedia.org
Molar Mass 164.16 g/mol wikipedia.org
Appearance White crystalline powder chemicalbook.com
Melting Point 150.0–153.0 °C chemicalbook.com
Synonyms 6-Deoxy-L-galactose wikipedia.orgchemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O5 B8817758 D-(+)-Fucose CAS No. 75247-25-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

75247-25-5

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

IUPAC Name

2,3,4,5-tetrahydroxyhexanal

InChI

InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3

InChI Key

PNNNRSAQSRJVSB-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(C(C=O)O)O)O)O

Origin of Product

United States

L Fucose Biosynthesis Pathways and Associated Metabolism

De Novo Pathway of Guanosine (B1672433) Diphosphate (GDP)-L-(-)-Fucose Synthesis

The de novo pathway is the principal route for GDP-L-(-)-fucose production in mammalian cells, estimated to contribute over 90% of the total cellular pool. researchgate.netnih.gov This pathway synthesizes GDP-L-(-)-fucose from the precursor GDP-mannose through a series of enzymatic reactions occurring in the cytosol. oup.comresearchgate.net

Enzymatic Conversion of GDP-Mannose to GDP-L-(-)-Fucosenih.govoup.comuniprot.orgresearchgate.net

The transformation of GDP-mannose into GDP-L-(-)-fucose is accomplished through three sequential reactions catalyzed by two enzymes. oup.comresearchgate.net The process involves an oxidation, an epimerization, and a reduction step to convert the initial substrate into the final activated fucose donor. researchgate.net

The first committed step in the de novo pathway is catalyzed by GDP-mannose 4,6-dehydratase (GMDS). nih.govnih.gov This enzyme converts GDP-mannose into the unstable intermediate, GDP-4-keto-6-deoxy-D-mannose. oup.comoup.comresearchgate.net The reaction involves the oxidation of the C-4 hydroxyl group and the reduction of the C-6 hydroxyl group of the mannose moiety, resulting in the loss of a water molecule. researchgate.netoup.com GMDS is a key rate-limiting enzyme in this pathway. researchgate.net

The second and third steps of the pathway are carried out by a single, bifunctional enzyme known as GDP-4-keto-6-deoxy-D-mannose-3,5-epimerase-4-reductase, commonly referred to as the FX protein or GDP-L-fucose synthase (TSTA3). oup.comresearchgate.netnih.govuniprot.org This enzyme first catalyzes the epimerization at carbons 3 and 5 of the intermediate GDP-4-keto-6-deoxy-D-mannose. researchgate.netoup.com Subsequently, using NADPH as a cofactor, the reductase domain of the FX protein catalyzes the reduction of the keto group at C-4, yielding the final product, GDP-L-(-)-fucose. oup.comuniprot.orgresearchgate.net This two-step conversion by a single protein is an efficient mechanism for completing the synthesis. drugbank.com

Table 1: Enzymes of the De Novo GDP-L-(-)-Fucose Synthesis Pathway

Enzyme Abbreviation Substrate Product
GDP-Mannose 4,6-Dehydratase GMDS GDP-Mannose GDP-4-keto-6-deoxy-D-mannose
GDP-4-keto-6-deoxy-D-mannose-3,5-Epimerase-4-Reductase FX Protein (TSTA3) GDP-4-keto-6-deoxy-D-mannose GDP-L-(-)-Fucose
Role of GDP-Mannose 4,6-Dehydratase (GMDS)

Regulation of De Novo Pathway Enzyme Expression and Activityoup.com

The de novo pathway is tightly regulated to maintain appropriate intracellular levels of GDP-L-(-)-fucose. ontosight.aiontosight.ai A primary mechanism of regulation is feedback inhibition, where the final product, GDP-L-(-)-fucose, acts as an inhibitor of the first enzyme, GMDS. researchgate.netnih.gov This allosteric inhibition effectively blocks the pathway when the product is abundant, preventing unnecessary synthesis. researchgate.net In addition to feedback control, the expression of the genes encoding the pathway enzymes can be upregulated in response to cellular demands, such as during inflammation or in certain tumorigenic states, ensuring an increased supply of GDP-L-(-)-fucose is available for fucosylation events. nih.gov

Salvage Pathway of GDP-L-(-)-Fucose Synthesis

While the de novo pathway is the main production route, cells can also generate GDP-L-(-)-fucose through a salvage pathway. oup.comnih.gov This pathway utilizes free L-(-)-fucose, which can be sourced either from the extracellular environment (e.g., from dietary sources) or from the intracellular lysosomal degradation of fucosylated glycoconjugates. oup.commdpi.comnih.gov The free fucose is phosphorylated by a fucokinase (FCSK) and then converted to GDP-L-(-)-fucose by GDP-L-fucose pyrophosphorylase (FPGT). nih.govplos.org

Cellular Uptake Mechanisms of Exogenous L-(-)-Fucosenih.govresearchgate.net

For the salvage pathway to utilize external L-(-)-fucose, the sugar must first be transported across the cell membrane into the cytosol. mdpi.com For a long time, the specific transporters responsible were unknown. Recent research has identified the glucose transporter GLUT1 (encoded by the SLC2A1 gene) as a transporter for L-(-)-fucose in mammalian cells. mdpi.comresearchgate.net In addition to carrier-mediated transport, studies have shown that macropinocytosis, a form of endocytosis, can also contribute to the cellular uptake of L-(-)-fucose. mdpi.com

Table 2: Identified Cellular Uptake Mechanisms for L-(-)-Fucose

Uptake Mechanism Key Proteins/Process Source
Transporter-Mediated Uptake GLUT1 (SLC2A1) mdpi.comresearchgate.net
Endocytosis Macropinocytosis mdpi.com
Glucose Transporter 1 (GLUT1) Mediated Transport

Enzymatic Steps from L-(-)-Fucose to GDP-L-(-)-Fucose

Once inside the cell, free L-(-)-Fucose is converted into the activated form, GDP-L-(-)-Fucose, through a two-step enzymatic process. nih.govnih.govhelsinki.fi

The first step is the phosphorylation of L-(-)-Fucose at the 1-position to form L-(-)-Fucose-1-Phosphate. This reaction is catalyzed by the enzyme L-(-)-Fucokinase (FUK). nih.govnih.govhelsinki.fi

In the second step, L-(-)-Fucose-1-Phosphate is converted to GDP-L-(-)-Fucose by the enzyme Guanosine Diphosphate Fucose Pyrophosphorylase (GFPP), also known as FPGT. nih.govnih.govhelsinki.fi This enzyme utilizes Guanosine-5'-triphosphate (GTP) as a substrate.

L-(-)-Fucokinase (FUK) Activity and L-(-)-Fucose-1-Phosphate Formation

Interplay and Metabolic Flux Regulation between De Novo and Salvage Pathways of GDP-L-(-)-Fucose

The de novo and salvage pathways for GDP-L-Fucose synthesis are not entirely independent and exhibit a degree of interplay and regulation. The de novo pathway, which converts GDP-mannose to GDP-L-fucose, is generally considered the primary source, contributing to approximately 90% of the total GDP-L-fucose pool. nih.gov The salvage pathway, which utilizes free fucose, accounts for the remaining 10%. nih.gov

Studies have shown that these two pathways can compensate for each other to some extent. For instance, in cells with a defective de novo pathway, the provision of exogenous fucose can rescue the synthesis of fucosylated glycoconjugates by shunting fucose through the salvage pathway. researchgate.net Conversely, there is evidence that the de novo pathway can influence the activity of the salvage pathway. plos.org The precise mechanisms regulating the flux between these two pathways are complex and are an active area of research.

L-(-)-Fucose Catabolism and Defucosylation Processes

Role of Alpha-L-Fucosidases (AFUs) in Hydrolysis of Fucosylated Glycans

Alpha-L-fucosidases (AFUs) are a group of exo-acting glycoside hydrolases that play a critical role in metabolism by catalyzing the removal of terminal α-L-fucosyl residues from a variety of glycoconjugates and oligosaccharides. portlandpress.comoup.com This hydrolytic activity is essential for the degradation of complex carbohydrates, making fucose available for further metabolic processes. portlandpress.com L-fucose is a common monosaccharide found in glycans across mammals, plants, insects, and microbes. portlandpress.comnih.gov The diversity of fucosylated structures in nature is reflected in the variety of AFUs produced by microorganisms, which often encode multiple fucosidases from different glycoside hydrolase (GH) families to act on various linkages. portlandpress.comnih.gov

Based on sequence similarity, AFUs are primarily classified into several families in the Carbohydrate-Active enZymes (CAZy) database, including GH29, GH95, GH141, and GH151. portlandpress.comoup.comnih.gov These enzymes exhibit different substrate specificities, cleaving α-1,2, α-1,3, α-1,4, or α-1,6 fucosylated linkages depending on their family and the source organism. portlandpress.comnih.gov

The structural organization of AFUs is often modular, typically consisting of a catalytic domain and one or more β-sandwich domains which may function in carbohydrate binding. portlandpress.com For instance, GH29 fucosidases usually have an N-terminal catalytic domain with a (β/α)8-barrel fold and C-terminal β-sandwich domains. portlandpress.comnih.gov In contrast, GH95 and GH141 fucosidases feature a (α/α)6 barrel and a parallel β-helix fold in their catalytic domains, respectively. portlandpress.comnih.gov

The catalytic mechanisms also differ between families. GH29 enzymes operate via a retaining mechanism, while GH95 enzymes use an inverting mechanism. nih.govwur.nl Some AFUs, particularly from the GH29 family, are also capable of transfucosylation, a process of transferring a fucose residue to an acceptor molecule, which has potential applications in the synthesis of valuable fucosylated oligosaccharides. researchgate.netmdpi.com

Table 1: Classification and Properties of Microbial α-L-Fucosidase Families

GH Family Catalytic Mechanism Typical Catalytic Domain Fold Known Linkage Specificities
GH29 Retaining (β/α)8-barrel α-1,2, α-1,3, α-1,4, α-1,6
GH95 Inverting (α/α)6 barrel α-1,2
GH141 To be determined experimentally Parallel β-helix Not specified
GH151 Likely Retaining (β/α)8-barrel Not specified

Microbial L-(-)-Fucose Metabolism and Fermentation Pathways

Once liberated by fucosidases, L-fucose can be metabolized by various gut microbes through distinct pathways. oup.com The metabolic fate of L-fucose is significant as it influences the production of various metabolites, including short-chain fatty acids (SCFAs), which are crucial for host-microbe interactions. researchgate.net

Phosphorylated Pathway in Bacterial Metabolism

The most common pathway for L-fucose metabolism in bacteria, particularly in species like Escherichia coli, is the phosphorylated pathway. oup.commdpi.com This pathway involves a series of enzymatic conversions:

L-fucose isomerase (FucI) converts L-fucose to L-fuculose. oup.comfrontiersin.org

L-fuculokinase (FucK) phosphorylates L-fuculose to L-fuculose-1-phosphate, a step that requires ATP. oup.commdpi.comfrontiersin.org

L-fuculose-1-phosphate aldolase (B8822740) (FucA) cleaves L-fuculose-1-phosphate into dihydroxyacetone phosphate (B84403) (DHAP) and L-lactaldehyde. oup.comfrontiersin.org

DHAP enters the central glycolytic pathway. frontiersin.org Under anaerobic conditions, L-lactaldehyde is reduced to 1,2-propanediol (1,2-PD) by lactaldehyde:propanediol oxidoreductase (FucO). oup.comfrontiersin.org Aerobically, L-lactaldehyde can be oxidized to L-lactate by L-lactaldehyde dehydrogenase. oup.com The genes encoding these enzymes are often organized in a fuc operon. frontiersin.org

Non-Phosphorylated Pathways and Associated Dehydratases

Besides the phosphorylated route, several non-phosphorylated pathways for L-fucose metabolism exist in bacteria and archaea. oup.comnih.gov These pathways are analogous in part to the non-phosphorylative Entner-Doudoroff pathway. nih.gov A common feature is the initial conversion of L-fucose to L-2-keto-3-deoxyfuconate. oup.com This conversion involves the sequential action of:

L-fucose 1-dehydrogenase

L-fucono-1,5-lactonase

L-fuconate dehydratase (FucD) oup.com

From L-2-keto-3-deoxyfuconate, the pathway can diverge. In one identified route, this intermediate is further metabolized to pyruvate (B1213749) and L-lactate. oup.comnih.gov A key enzyme in this process is a specific L-fuconate dehydratase. Recently, a novel heterodimeric L-fuconate dehydratase from Paraburkholderia mimosarum was characterized, showing high specificity for L-fuconate compared to other sugar acids. oup.comnih.gov Other bacteria, such as Xanthomonas campestris, also utilize non-phosphorylated pathways that result in lactate (B86563) as an end product instead of 1,2-propanediol. frontiersin.org

Impact on Microbial Short-Chain Fatty Acid Production

The metabolism of L-fucose by the gut microbiota significantly impacts the production of short-chain fatty acids (SCFAs), which are vital energy sources and signaling molecules for the host. researchgate.netnih.gov Fucose fermentation leads to the synthesis of SCFAs, with a notable effect on propionate (B1217596) levels. oup.comresearchgate.net The deoxy-sugar structure of fucose makes it particularly "propiogenic". nih.gov

Table 2: Key Metabolites in L-Fucose Fermentation and SCFA Production

Precursor Intermediate Metabolite(s) Major SCFA End-Product(s)
L-Fucose L-Lactaldehyde, 1,2-Propanediol (1,2-PD), Lactate Propionate, Butyrate
Mechanisms of Microbial Cross-Feeding Involving L-(-)-Fucose

Microbial cross-feeding is a fundamental interaction within the gut microbiota where metabolites produced by one species are utilized by another. wur.nloaepublish.com L-fucose and its metabolic products are key substrates in these syntrophic relationships. oup.comasm.org

For instance, Bifidobacterium bifidum can release fucose from mucin, which is then metabolized by B. breve into 1,2-PD. asm.org This intermediate can then be cross-fed to propionate-producing bacteria. frontiersin.org Similarly, lactate produced from fucose metabolism can be used by other bacteria to produce butyrate. asm.org These cross-feeding networks are crucial for the efficient breakdown of complex carbohydrates and the production of beneficial metabolites for the host. wur.nlasm.org

L Fucosylation: Enzymatic Mechanisms and Glycan Structures

Overview of Fucosylation as a Post-Translational Glycosylation Modification

Fucosylation is a critical type of post-translational modification (PTM) where the monosaccharide L-fucose is enzymatically attached to glycoproteins and glycolipids. mdpi.comusf.eduresearchgate.net This process is integral to a wide array of biological functions, including cell-cell interaction, signal transduction, immune responses, and embryogenesis. ontosight.aifrontiersin.org The addition of fucose diversifies the structure and function of oligosaccharides, leading to over 100 different known fucosylated structures that contribute to cellular processes. frontiersin.org

The fucosylation process is mediated by a family of enzymes known as fucosyltransferases (FUTs). ontosight.ai These enzymes catalyze the transfer of a fucose residue from a donor substrate, guanosine (B1672433) diphosphate-beta-L-fucose (GDP-fucose), to an acceptor molecule, which can be an N-glycan, O-glycan, or a glycolipid. ontosight.aimdpi.com The synthesis of GDP-fucose, the universal donor for all fucosylation reactions, primarily occurs through a de novo pathway from GDP-mannose, with a smaller contribution from a salvage pathway utilizing free fucose. nih.gov Fucosylation can be broadly categorized into core fucosylation, which occurs on N-glycans, and terminal fucosylation on the outer arms of various glycans. mdpi.com Additionally, fucose can be directly attached to serine or threonine residues on proteins in a process called O-fucosylation. mdpi.com Aberrant fucosylation patterns are often associated with pathological conditions, highlighting the importance of this modification in maintaining normal physiological functions. mdpi.comontosight.ai

Protein O-Fucosylation: Direct Fucose Attachment to Serine/Threonine Residues

Distinct from the fucosylation of glycan chains in the Golgi, O-fucosylation involves the direct attachment of an L-fucose molecule through an O-glycosidic bond to the hydroxyl group of a serine or threonine residue on a protein. mdpi.comcore.ac.uk This modification is catalyzed by a specific set of enzymes called Protein O-Fucosyltransferases (POFUTs) and occurs in the endoplasmic reticulum (ER). mdpi.comwikipedia.orgwikipedia.org

In mammals, four POFUTs have been identified, which add fucose directly to serine or threonine residues of proteins. mdpi.com Unlike the Golgi-localized FUTs, POFUTs are located in the endoplasmic reticulum. mdpi.comwikipedia.org

POFUT1 (GT65 family) specifically transfers fucose to serine or threonine residues within the consensus sequence C2-X-X-X-X-S/T-C3 of properly folded Epidermal Growth Factor-like (EGF) repeats. core.ac.ukwikipedia.org This modification is essential for the function of the Notch signaling pathway, as it is required for Notch to interact with its ligands. nih.govplos.org POFUT1 is thought to act as a chaperone, ensuring the correct folding of EGF repeats. plos.org

POFUT2 (GT68 family) adds fucose to serine or threonine residues in Thrombospondin Type 1 Repeats (TSRs). mdpi.comwikipedia.orgnih.gov It recognizes specific consensus sequences within the folded TSR structure, which differs from the EGF repeat recognized by POFUT1. mdpi.comcore.ac.uk Like POFUT1, POFUT2 is believed to play a role in the quality control and folding of proteins containing TSRs. frontiersin.orgnih.gov

POFUT3 (formerly FUT10) and POFUT4 (formerly FUT11) belong to the GT10 family and represent a more recently identified type of O-fucosylation. mdpi.com These enzymes are responsible for adding O-fucose to Elastin Microfibril Interface (EMI) domains. mdpi.com

Table 2: Protein O-Fucosyltransferases (POFUTs) and Their Substrates

EnzymeFormer NameCAZy FamilyProtein Substrate DomainConsensus Sequence Context
POFUT1 FUT12GT65Epidermal Growth Factor (EGF) repeatsC2-X-X-X-X-S/T -C3
POFUT2 FUT13GT68Thrombospondin Type 1 Repeats (TSRs)C1-X-X-S/T -C2 or C2-X-X-S/T -C3
POFUT3 FUT10GT10Elastin Microfibril Interface (EMI) domainsNot fully defined
POFUT4 FUT11GT10Elastin Microfibril Interface (EMI) domainsNot fully defined

Substrate Recognition in Epidermal Growth Factor (EGF)-like Domains and Thrombospondin Type 1 Repeats (TSRs)

The addition of L-(-)-Fucose to proteins, or O-fucosylation, is a highly specific process targeting serine (Ser) or threonine (Thr) residues within distinct protein modules: Epidermal Growth Factor-like (EGF) repeats and Thrombospondin Type 1 Repeats (TSRs). nih.govmdpi.com This modification is catalyzed by two distinct enzymes in the endoplasmic reticulum (ER): Protein O-fucosyltransferase 1 (POFUT1) for EGF repeats and Protein O-fucosyltransferase 2 (POFUT2) for TSRs. nih.govmdpi.comiucr.org

A critical aspect of substrate recognition is that both POFUT1 and POFUT2 act on properly folded domains rather than linear peptide sequences. nih.govoup.comoup.com Synthetic peptides lacking the complete, correctly formed disulfide bonds of the EGF or TSR domain are not efficient substrates for these enzymes. oup.comnih.gov This indicates that the three-dimensional structure of the domain is a primary determinant for enzyme recognition and catalysis. oup.com

O-fucosylation of EGF-like Domains: POFUT1 recognizes and transfers fucose to serine or threonine residues within the consensus sequence C²-X-X-X-X-(S/T)-C³, where C² and C³ are the second and third conserved cysteine residues. oup.comoup.com This sequence is typically found in a specific type of EGF repeat known as the human EGF-like (hEGF) type, which is characterized by having eight or nine residues between the fifth and sixth cysteines (C⁵-C⁶ loop). oup.commdpi.com Studies have identified key regions within the hEGF-LD structure, including the C¹–C², C²–C³, and C⁵–C⁶ loops, that are involved in binding to POFUT1. mdpi.com The modification is highly efficient; for instance, 17 of the 20 potential O-fucosylation sites on the mouse NOTCH1 receptor's extracellular domain are modified. nih.gov

O-fucosylation of TSRs: POFUT2 catalyzes the addition of O-fucose to serine or threonine residues in TSRs. nih.govplos.org These domains, which are about 60 amino acids long and feature three conserved disulfide bonds, are found in a wide variety of secreted and cell-surface proteins. nih.govnih.gov POFUT2 recognizes consensus sequences located within loops of the folded TSR structure, specifically C¹-X-X-(S/T)-C² (Group 1 TSRs) and C²-X-X-(S/T)-C³ (Group 2 TSRs). nih.gov The specificity is strict, as POFUT2 does not modify EGF repeats, and POFUT1 does not modify TSRs. nih.gov This O-fucosylation is considered crucial for the proper secretion and function of many TSR-containing proteins, such as ADAMTS proteins. mdpi.comcedia.edu.ec

Regulatory Mechanisms of Fucosylation Levels in Cells

Role of GDP-L-(-)-Fucose Donor Substrate Availability

The sole fucose donor for all fucosylation reactions is Guanosine Diphosphate-L-(-)-fucose (GDP-L-fucose). researchgate.netresearchgate.net Its availability is a key regulatory point, managed by two biosynthetic pathways in the cytosol: the de novo pathway and the salvage pathway. researchgate.netaacrjournals.org

De Novo Pathway: This is the primary route for GDP-L-fucose synthesis in mammals. researchgate.net It converts GDP-D-mannose into GDP-L-fucose through a series of reactions catalyzed by two enzymes: GDP-mannose 4,6-dehydratase (GMD) and GDP-4-keto-6-deoxy-mannose-3,5-epimerase-4-reductase (also known as FX protein). researchgate.netaacrjournals.orgnih.gov Studies in mice have shown that a lack of the FX enzyme leads to a near-complete absence of cellular fucosylation, highlighting the dominance of this pathway. researchgate.net

Salvage Pathway: This alternative pathway synthesizes GDP-L-fucose from free L-fucose, which can be sourced from the extracellular environment or from the breakdown of glycoconjugates in lysosomes. researchgate.net The process involves L-fucokinase (Fuk) and GDP-L-fucose pyrophosphorylase (Fpgt). nih.gov

A crucial regulatory feature is the feedback inhibition of the de novo pathway. The GMD enzyme is allosterically inhibited by GDP-L-fucose, the final product of the pathway. researchgate.net This mechanism prevents the overproduction of GDP-L-fucose, maintaining a stable intracellular concentration even when exogenous fucose is available to fuel the salvage pathway. researchgate.netrupress.org

Once synthesized in the cytosol, GDP-L-fucose must be transported into the lumen of the Golgi apparatus and the ER, where fucosylation occurs. researchgate.net This transport is primarily mediated by a specific GDP-fucose transporter, SLC35C1, located in the Golgi membrane. researchgate.netnih.gov The expression level of this transporter is itself a regulatory factor, as an increase in its expression can lead to higher levels of fucosylation, as seen in some cancer tissues. researchgate.netaacrjournals.org

Table 1: Key Components of GDP-L-Fucose Biosynthesis and Transport
PathwayComponentFunctionReference
De Novo SynthesisGDP-mannose 4,6-dehydratase (GMD)Catalyzes the first step in converting GDP-mannose. researchgate.net
FX protein (TSTA3)Catalyzes the final steps to produce GDP-L-fucose. researchgate.net
Salvage PathwayL-fucokinase (Fuk)Phosphorylates free L-fucose. nih.gov
GDP-L-fucose pyrophosphorylase (Fpgt)Converts L-fucose-1-phosphate to GDP-L-fucose. nih.gov
TransportSLC35C1Transports GDP-L-fucose from the cytosol into the Golgi. researchgate.net

Transcriptional and Post-Transcriptional Control of Fucosyltransferase Expression

The expression of the thirteen known human fucosyltransferase (FUT) enzymes is a critical layer of regulation that determines the type and extent of fucosylation on cellular glycans. oup.comrupress.org This control is exerted at both the transcriptional and post-transcriptional levels.

Transcriptional Control: The amount of FUT mRNA transcribed from DNA is regulated by transcription factors. For example, the constitutive expression of the FUT1 gene in DLD-1 colon cancer cells has been shown to be dependent on the transcription factor Elk-1. nih.govnih.gov Studies using luciferase assays and site-directed mutagenesis identified a specific Elk-1 binding site in the FUT1 promoter region that is essential for its transcription. nih.govkab.ac.ug Downregulating Elk-1 activity led to a corresponding decrease in FUT1 mRNA expression. nih.gov The expression of different FUT genes can be regulated by distinct factors, leading to cell-type-specific fucosylation patterns. oup.com

Post-Transcriptional Control: After transcription, the stability and translation of mRNA can be modulated, often by microRNAs (miRNAs). morressier.com MiRNAs are short, non-coding RNA molecules that can bind to the 3' untranslated region (3'UTR) of target mRNAs, leading to their degradation or translational repression. nih.gov This mechanism has been demonstrated for fucosyltransferase 8 (FUT8), the enzyme responsible for core fucosylation. nih.gov In hepatocarcinoma cells, miR-122 and miR-34a have been identified as regulators of FUT8. nih.gov These miRNAs have binding sites in the 3'UTR of FUT8 mRNA. nih.gov Experimental overexpression of miR-122 and miR-34a mimics in these cells resulted in decreased FUT8 protein levels and reduced core fucosylation of secreted proteins. nih.gov Since these specific miRNAs are often downregulated in liver tumors, their loss may contribute to the increased fucosylation observed in hepatocarcinogenesis. nih.gov

Biological Roles of L Fucose and Fucosylated Glycoconjugates in Cellular Processes

Cellular Communication and Signal Transduction Pathways

L-fucose is a key modulator of cellular signaling, influencing everything from developmental pathways to cancer progression. Its presence on cell surface glycans can alter the function of critical receptors, thereby regulating intracellular signaling cascades. mdpi.comfucoidanhiq.com Fucosylated glycans are involved in a wide array of processes, including cell growth, transcription, and adhesion. ui.ac.idmdpi.com

Fucosylation is essential for the proper functioning of the Notch signaling pathway, a highly conserved cell-cell communication system critical for developmental processes. oup.comresearchgate.net O-fucosylation, the direct attachment of fucose to serine or threonine residues, occurs on the epidermal growth factor-like (EGF) repeats of the Notch receptor. This modification is catalyzed by Protein O-fucosyltransferases (POFUT1/FUT12 and POFUT2/FUT13) in the endoplasmic reticulum. nih.govresearchgate.net The presence of O-fucose on Notch is a prerequisite for the subsequent addition of N-acetylglucosamine (GlcNAc) by the Fringe enzyme, which ultimately modulates the receptor's ability to bind its ligands (e.g., Delta and Jagged) and initiate signaling. This regulation is crucial for cell fate decisions during embryonic development and tissue homeostasis. oup.com

Epidermal Growth Factor Receptor (EGFR): The function of EGFR, a key driver of cell proliferation, is heavily modulated by fucosylation. glycoforum.gr.jp Core fucosylation (α1,6-fucosylation), catalyzed by the enzyme FUT8, enhances EGFR's responsiveness to its ligand (EGF) by promoting receptor dimerization and phosphorylation. glycoforum.gr.jppnas.orgthno.org Conversely, increased terminal fucosylation (e.g., α1,3-linked fucose) and sialylation can suppress EGFR dimerization and activation. thno.orgpnas.org Studies have shown that blocking core fucosylation can inhibit EGFR-mediated signaling pathways. wjgnet.comtandfonline.com

Transforming Growth Factor β (TGFβ) Receptor: The TGFβ signaling pathway, which regulates processes like cell growth and epithelial-mesenchymal transition (EMT), is dependent on the core fucosylation of its receptors (TGFβR1 and TGFβR2). glycoforum.gr.jpmdpi.comresearchgate.net This modification, carried out by FUT8, is critical for the receptor's affinity for TGF-β and subsequent signal transduction through Smad2/3 phosphorylation. mdpi.commdpi.complos.org The absence of core fucose on the TGFβ receptor leads to a marked reduction in ligand binding and downstream signaling, which can inhibit EMT. pnas.orgthno.orgmdpi.com

E-cadherin: E-cadherin is a crucial molecule for establishing and maintaining cell-cell adhesion. pnas.org Core fucosylation of E-cadherin's N-glycans can strengthen this adhesion. glycoforum.gr.jppnas.org However, in some cancer contexts, fucosylation can also regulate the redistribution of E-cadherin and its interaction with signaling partners like β-catenin and Src kinase, potentially inducing an EMT-like process. jcancer.orgoup.com

Integrins: Integrins are transmembrane receptors that mediate cell-matrix adhesion and are critical for cell migration and signaling. oup.com The function of several integrins, including α3β1, αvβ5, and α4β1, is modulated by core fucosylation. mdpi.comoup.comresearchgate.net The loss of core fucose on α3β1 integrin has been shown to decrease integrin-mediated cell migration. pnas.orgmdpi.com Similarly, core fucosylation of integrin αvβ5 is important for cell adhesion to vitronectin. researchgate.net In bladder cancer cells, α1,2-fucosylation of β1 integrin by the enzyme FUT1 promotes integrin activation and cell adhesion. portlandpress.comportlandpress.com

Table 1: Research Findings on the Fucosylation of Cell Surface Receptors

Receptor Type of Fucosylation Key Research Finding Functional Outcome Citations
EGFR Core (α1,6) FUT8-mediated fucosylation increases EGFR phosphorylation upon EGF stimulation. Promotes receptor dimerization and activation. aacrjournals.org, glycoforum.gr.jp, pnas.org, thno.org
EGFR Terminal (α1,3) Increased α1,3-fucosylation suppresses EGFR dimerization. Attenuates receptor activation and signaling. pnas.org, thno.org
TGFβ Receptor Core (α1,6) Core fucosylation is essential for the binding affinity of the TGFβ receptor to its ligand. Strengthens TGFβ signaling and promotes EMT. mdpi.com, mdpi.com, glycoforum.gr.jp, plos.org
E-cadherin Core (α1,6) Core fucosylation can strengthen cell-cell adhesion in colon carcinoma cells. Enhances cell-cell adhesion. glycoforum.gr.jp, pnas.org
Integrin α3β1 Core (α1,6) Deletion of core fucosylation down-regulates integrin-mediated cell migration. Essential for normal integrin function. mdpi.com, pnas.org
Integrin β1 Terminal (α1,2) FUT1-catalyzed fucosylation promotes β1 integrin activation in bladder cancer cells. Increases cell adhesion to type I collagen. portlandpress.com, portlandpress.com

| Integrin αvβ5 | Core (α1,6) | Core fucosylation promotes breast cancer cell adhesion to vitronectin. | Enhances cell adhesion and signaling. | researchgate.net |

Involvement in Notch Receptor Signaling

Immune Response Regulation

Fucosylation plays a multifaceted and essential role in the development and function of the immune system. nih.govnih.gov Fucosylated glycans are involved in leukocyte trafficking, the function of antigen-presenting cells, and the activation of lymphocytes. nih.gov

One of the most well-documented functions of L-fucose is its role as an indispensable component of the ligands for the selectin family of adhesion molecules (E-selectin, P-selectin, and L-selectin). oup.comnumberanalytics.com These ligands, such as the sialyl Lewis X (sLex) antigen, are fucosylated oligosaccharides displayed on the surface of leukocytes. oup.com The interaction between selectins on endothelial cells and their fucosylated ligands on leukocytes mediates the initial tethering and rolling of white blood cells along the blood vessel wall at sites of inflammation. oup.comnumberanalytics.com This process is a critical first step for leukocyte extravasation, allowing immune cells to exit the bloodstream and migrate into tissues to fight infection. frontiersin.org

Dendritic cells (DCs) are potent antigen-presenting cells that initiate and shape adaptive immune responses. nih.govfrontiersin.org Recent research has shown that L-fucose can enhance the immunostimulatory activity of DCs. nih.govfrontiersin.orgontosight.ai Treatment with L-fucose polarizes immature myeloid cells toward immunostimulatory DC subsets, specifically conventional type 1 DCs (cDC1) and monocyte-derived DCs (moDCs). nih.govfrontiersin.org Furthermore, L-fucose enhances the capacity of DCs for antigen uptake, processing, and presentation on MHC class II complexes. nih.govfrontiersin.orgusf.edu Single-cell RNA sequencing has confirmed that L-fucose upregulates genes associated with antigen processing pathways in DCs. nih.govnih.gov

Table 2: Research Findings on the Impact of L-Fucose on Dendritic Cell (DC) Function

DC Function Key Research Finding Outcome Citations
Polarization L-fucose treatment promotes the differentiation of immature myeloid cells into cDC1 and moDC subsets. Shifts DC population towards more potent immunostimulatory subtypes. nih.gov, frontiersin.org
Antigen Uptake & Processing L-fucose-treated DCs exhibit increased rates of antigen uptake and processing. Enhanced ability to prepare antigens for presentation. nih.gov, frontiersin.org, usf.edu
Antigen Presentation L-fucose treatment leads to upregulated cell surface levels of MHC class II. More efficient presentation of antigens to T cells. nih.gov

| T-Cell Stimulation | DCs treated with L-fucose show an enhanced ability to stimulate T-cell proliferation and activation. | Augments the initiation of the adaptive immune response. | nih.gov, frontiersin.org, usf.edu |

Fucosylation is critical for T-lymphocyte function. mdpi.com The T-cell receptor (TCR) is a heavily core-fucosylated glycoprotein, and this modification is required for proper T-cell activation and downstream signaling. frontiersin.orgnih.gov Studies using T-cells deficient in the core fucosylation enzyme FUT8 showed impaired TCR signaling and reduced proliferation upon stimulation. nih.gov

Furthermore, by enhancing the antigen-presenting capabilities of dendritic cells, L-fucose indirectly boosts T-cell activation. nih.govfrontiersin.org DCs pre-treated with L-fucose are more effective at inducing T-cell proliferation and the secretion of key cytokines like Interferon-gamma (IFN-γ), which is crucial for anti-tumor and anti-viral immunity. nih.govfrontiersin.org In other contexts, L-fucose has been shown to modulate the secretion of a wide array of cytokines, including TNF-α, IL-12, and IL-17, from intestinal epithelial cells, suggesting it can act as a signaling molecule to modulate local immune environments. cambridge.org

Table 3: Research Findings on Fucosylation in T-Cell Activation and Cytokine Secretion

Process Key Research Finding Functional Outcome Citations
T-Cell Activation Core fucosylation of the T-Cell Receptor (TCR) is required for TCR signaling. Essential for the initiation of T-cell activation. frontiersin.org, nih.gov
Cytokine Secretion (DC-mediated) L-fucose-treated DCs enhance IFN-γ secretion from co-cultured T-cells. Promotes a Th1-type immune response. nih.gov, frontiersin.org
Cytokine Secretion (Epithelial) L-fucose upregulates the expression of TNF-α, IL-12, and IL-17 in Caco-2 cells. Modulates innate and adaptive immune responses at mucosal surfaces. cambridge.org

| T-Regulatory Response | L-fucose supplementation can lead to the activation of T-regulatory (Treg) cells in certain colitis models. | Can promote resolution of inflammation. | nih.gov, berkeley.edu |

Influence on Macrophage Polarization and Activation

L-(-)-Fucose and fucosylated molecules can significantly influence the polarization and activation of macrophages, key immune cells involved in both inflammatory and anti-inflammatory responses. Research indicates that L-fucose can modulate macrophage behavior, often promoting a shift from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype.

In a study on colitis, L-fucose was shown to inhibit the M1 polarization of macrophages. nih.gov This was accompanied by the inactivation of the NLRP3 inflammasome and a reduction in the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.gov The study also demonstrated that L-fucose could inhibit the activation of the NF-κB pathway, a central regulator of inflammation, both in vivo and in vitro. nih.gov Further research suggests that L-fucose's effect on macrophage polarization can be context-dependent, potentially influenced by the host's immune state and the surrounding microenvironment. researchgate.netmdpi.com For instance, in vitro treatment of peritoneal macrophages with L-fucose has been observed to decrease the production of pro-inflammatory factors, suggesting a push towards M2 differentiation. researchgate.net

The interaction of fucose-containing glycans with macrophage receptors, such as DC-SIGN (CD209), is a potential mechanism for this immunomodulatory effect. researchgate.netresearchgate.net Activation of DC-SIGN has been linked to a reduction in M1 polarization. researchgate.net Moreover, the impact of L-fucose on macrophages can also be indirect, mediated by changes in the gut microbiota. researchgate.netresearchgate.net

Host-Microbe Interactions and Gut Microbiome Dynamics

L-(-)-Fucose is a crucial player in the intricate relationship between the host and the gut microbiome. nih.govnih.gov It is abundantly present on the mucosal surfaces of the gastrointestinal tract and serves as both a nutrient source and a signaling molecule for gut bacteria. nih.govnih.gov

Facilitation of Healthy Microbiota Establishment

Fucosylated oligosaccharides are instrumental in fostering a healthy gut microbiota. nih.govuzh.ch The presence of L-fucose, often liberated from host glycans by bacterial enzymes called fucosidases, supports the growth of beneficial bacteria. nih.govfrontiersin.org For example, some members of the Ruminococcaceae and Bacteroides species have been shown to expand in the presence of fucose. nih.gov This promotion of beneficial microbes contributes to colonization resistance, where a healthy microbiota helps to prevent the establishment of pathogens. nih.gov The metabolism of L-fucose by gut bacteria leads to the production of short-chain fatty acids (SCFAs), which are beneficial metabolites for the host. researchgate.netnih.govresearchgate.net

Mechanisms of Pathogen Adhesion and Exploitation of Fucosylated Structures

While beneficial for symbiotic bacteria, fucosylated structures can also be exploited by pathogens for adhesion and colonization. nih.govnih.gov Many pathogens have evolved lectins, which are sugar-binding proteins, that recognize and bind to fucose on host cell surfaces, facilitating their attachment and subsequent infection. nih.gov

For instance, Pseudomonas aeruginosa expresses the lectin LecB, which has a high affinity for L-fucose and plays a role in its adhesion to endothelial cells. rsc.org Similarly, Helicobacter pylori, a bacterium linked to gastric ulcers, utilizes fucosylated antigens for attachment. mdpi.com Enteropathogenic E. coli (EPEC) adhesion can be inhibited by small fucosylated human milk oligosaccharides, suggesting these pathogens target fucose-containing receptors. mdpi.com Some pathogens, like Klebsiella pneumoniae, possess the genetic machinery to metabolize fucose, which gives them a competitive advantage in the gut.

Conversely, fucosylated glycans can also act as decoys, preventing pathogen binding to host cells. newfoodmagazine.com This anti-adhesive mechanism is a key protective function of fucosylated oligosaccharides. nih.gov

L-(-)-Fucose in Human Milk Oligosaccharides (HMOs) and Bifidobacterium Growth

Human milk is rich in a diverse array of complex sugars known as human milk oligosaccharides (HMOs), and a significant portion of these are fucosylated. wjgnet.comnewfoodmagazine.comlongdom.org These fucosylated HMOs, such as 2'-fucosyllactose (B36931) (2'-FL), are not digested by the infant but serve as a primary food source for specific beneficial bacteria, most notably species of Bifidobacterium. newfoodmagazine.commdpi.comnih.gov

The ability to utilize fucosylated HMOs varies among different Bifidobacterium species and even between strains. nih.govglycoforum.gr.jp This specificity is largely determined by the presence of particular enzymes, such as α-fucosidases, which are required to break down these complex structures. nih.govglycoforum.gr.jp For example, Bifidobacterium longum subsp. infantis can metabolize 2'-FL, leading to the production of 1,2-propanediol. frontiersin.org The growth of specific Bifidobacterium strains that can utilize fucosylated HMOs is thought to be a key factor in establishing a healthy infant gut microbiome. mdpi.com

Developmental Processes

Fucosylation, the process of adding fucose to glycans, is essential for normal mammalian development. researchgate.netnih.govnih.gov Fucosylated glycans are involved in critical cell-cell recognition and signaling events from the earliest stages of life.

Essential Roles of Specific Fucosyltransferases in Mammalian Development

The addition of fucose to glycoconjugates is catalyzed by a family of enzymes called fucosyltransferases (FUTs). researchgate.netnih.gov In mammals, there are thirteen identified FUTs, and studies using knockout mice have revealed that some of these are indispensable for normal development. nih.govmdpi.com

Three fucosyltransferases, in particular, have been identified as essential in mice: FUT8, POFUT1 (FUT12), and POFUT2 (FUT13). nih.gov

FUT8 is responsible for "core" fucosylation of N-glycans. Disruption of the Fut8 gene in mice leads to severe growth retardation, emphysema-like lung changes, and early postnatal death. researchgate.netnih.gov These defects are linked to impaired signaling of growth factor receptors like TGF-β1 and EGF receptors. researchgate.netnih.gov

POFUT1 and POFUT2 are protein O-fucosyltransferases that add fucose directly to serine or threonine residues of specific proteins, most notably those involved in the Notch signaling pathway, which is crucial for embryonic development.

Other FUTs also play important, though not necessarily lethal, roles. For example, FUT9 is involved in the synthesis of the Lewis X antigen, which is important for neural development. nih.gov The generation of knockout mice for various Fut genes has been a critical tool in elucidating the specific functions of fucosylation in development. glycoforum.gr.jp For instance, mice lacking both Fut1 and Fut2, which are involved in synthesizing the H antigen (a precursor to ABO blood group antigens), were successfully generated and showed that while viable, they may have subtle physiological alterations. biorxiv.org

Regulation of Neural Functions and Brain Development

L-(-)-Fucose and the fucosylation of glycoconjugates are integral to the development and function of the nervous system. Fucosylated oligosaccharides are abundant in neuronal synapses and play a significant role in regulating processes critical for learning and memory, such as neurite outgrowth, migration, and synapse formation.

The modification of brain proteins with fucose-α(1-2)-galactose has been shown to regulate neuronal morphology, which may underlie its influence on complex cognitive processes like long-term memory formation. pnas.org Specifically, the fucosylation of synaptic proteins, such as Synapsin Ia and Ib, protects them from degradation. pnas.org Inhibition of this process has been observed to impair neurite growth and delay the formation of synapses. pnas.org Synapsins are key regulators of a wide array of synaptic functions, including neurotransmitter release and axon outgrowth, suggesting that their fucosylation is a critical molecular process for learning and memory. pnas.org

Furthermore, research indicates that free L-fucose can act as a signaling molecule, enhancing excitatory neurotransmission and long-term potentiation (LTP), a cellular model for learning and memory, at critical synaptic junctions in the hippocampus. biorxiv.org Neurons can release L-fucose in an activity-dependent manner, and it appears to exert its effects through a metabolic-signaling mechanism involving the salvage pathway enzyme fucokinase (FUK). biorxiv.org This suggests a dual role for L-fucose at the synapse: a rapid signaling function and a longer-term role in modifying glycoproteins. biorxiv.org

Fucosylated glycans have also been implicated in the maintenance of neural progenitor cells and in determining the fate of cells differentiating into either neurons or glial cells. caltech.edu For instance, O-fucosylation is essential for the activity of Notch, a transmembrane receptor that governs a wide range of cell-fate decisions during development. caltech.edu The LewisX antigen, which is α(1-3)-fucosylated, serves as a marker for neural stem cells and radial glia. caltech.edu Studies in mice have shown that the knockout of the Fut9 gene, which is responsible for generating LewisX in the brain, leads to abnormal migration of motor neuron progenitors and anxiety-like behaviors. oup.com

The importance of fucosylation in neural development is further underscored by congenital disorders of glycosylation. A deficiency in fucose can lead to leukocyte adhesion deficiency type II (LAD II), a condition characterized by severe developmental and immune deficiencies, as well as psychomotor difficulties and impaired mental capabilities. caltech.edu

Table 1: Role of Fucosylated Glycoconjugates in Neural Function and Development

Process Specific Role of Fucosylation Key Molecules Involved Observed Effects of Altered Fucosylation
Synaptic Plasticity & Memory Enhances long-term potentiation (LTP). oup.com Regulates the stability and turnover of synaptic proteins. biorxiv.org Synapsin Ia/Ib, Fucose-α(1-2)-galactose Inhibition impairs neurite growth and synapse formation. pnas.org Injections of L-fucose enhance LTP. oup.com
Neuronal Development Promotes neurite outgrowth and migration. oup.com Directs pathfinding for sensory neurons. oup.com Fuc-TIX (FUT9), LewisX antigen Knockout of Fut9 leads to abnormal motor neuron migration and anxiety. oup.com
Cell Fate & Differentiation Essential for Notch receptor activity, which controls cell-fate decisions. caltech.edu Notch receptor ---

| Neurotransmission | Free L-fucose enhances excitatory neurotransmission. biorxiv.org Fucosylation of Synapsin I regulates neurotransmitter release. oup.com | L-fucose, Synapsin I | --- |

L-(-)-Fucose in Plant Immunity and Stress Defense Mechanisms

L-(-)-Fucose and the process of fucosylation are crucial for multiple layers of plant defense against pathogens. nih.govnih.gov Research in the model plant Arabidopsis thaliana has revealed that the biosynthesis of L-fucose is integral to stomatal and apoplastic defenses, as well as to both pattern-triggered immunity (PTI) and effector-triggered immunity (ETI). nih.govresearchgate.net

A key discovery in this area was the identification of the MURUS1 (MUR1) gene, which is involved in the de novo synthesis of GDP-L-fucose. nih.govosti.gov Mutants with defects in this gene, such as scord6 and mur1-1, exhibit increased susceptibility to bacterial pathogens. nih.govnih.gov These mutants show impaired stomatal closure in response to bacteria and are less able to restrict bacterial multiplication within the apoplast, the space between plant cells. nih.gov This indicates a broad requirement for L-fucose in mounting a coordinated immune response. nih.gov

Contribution to Stomatal and Apoplastic Defenses

Stomata, the pores on the leaf surface, are a primary entry point for many plant pathogens. As a first line of defense, plants can close their stomata upon detecting pathogen-associated molecular patterns (PAMPs). nih.gov The biosynthesis of L-fucose is essential for this stomatal defense. nih.govnih.gov Mutants deficient in L-fucose synthesis, such as mur1, show defects in the stomatal closure response. nih.govdntb.gov.ua

The apoplast is another critical battleground between plants and pathogens. Apoplastic defenses involve preventing the multiplication and spread of pathogens that have breached the initial epidermal barrier. nih.gov Deficiencies in L-fucose biosynthesis compromise these defenses, leading to increased bacterial growth within the leaf tissue. nih.govnih.gov Further investigation into specific fucosyltransferases has shown that the fucosylation of different types of molecules contributes to distinct defense layers. For example, a defect in the fucosylation of O-glycans was found to affect apoplastic defense but not stomatal defense. nih.gov

Glycosylation of Pattern-Recognition Receptors in Plant Immune Responses

Pattern-recognition receptors (PRRs) are plasma membrane-localized proteins that detect conserved PAMPs from microbes, initiating PTI. plos.org The proper functioning of these receptors is critical for the plant's ability to recognize and respond to potential threats. plos.org

The process of N-glycosylation, which often includes the addition of fucose, is important for the folding, stability, and function of PRRs. plos.orgembopress.org Studies have shown that L-fucose biosynthesis is required for the proper glycosylation of PRRs. nih.govnih.govdntb.gov.ua For instance, the Arabidopsis PRR EFR (EF-Tu Receptor), which recognizes the bacterial PAMP elf18, requires N-glycosylation for its function. embopress.org Research has demonstrated that mutations affecting GDP-L-fucose biosynthesis impact the effectiveness of PTI, highlighting the role of fucosylation in the function of these critical immune receptors. nih.govnih.gov This indicates that the fucosylation of PRRs is a key aspect of the plant's ability to perceive pathogens and activate downstream defense signaling.

Table 2: Impact of L-Fucose Deficiency on Plant Immunity in Arabidopsis

Defense Mechanism Gene/Mutant Observed Phenotype Reference
Stomatal Defense mur1 / scord6 Impaired stomatal closure in response to pathogens. nih.govdntb.gov.ua
Apoplastic Defense mur1 / scord6 Increased bacterial multiplication in the apoplast. nih.gov
Apoplastic Defense fut4 fut6 (O-glycan fucosylation) Increased bacterial growth, but normal stomatal response. nih.gov

| Pattern-Triggered Immunity | mur1 / scord6 | Compromised PTI responses. | nih.govnih.gov |

Research Methodologies for L Fucose Production

Enzymatic Synthesis Approaches for L-(-)-Fucose and Derivatives

Enzymatic methods offer high selectivity and efficiency for producing complex molecules like L-fucose and its derivatives under mild reaction conditions. These in vitro strategies often employ cascades of multiple enzymes to convert simple, inexpensive precursors into high-value products.

The in vitro synthesis of GDP-L-fucose, the universal donor for enzymatic fucosylation, is a critical step for the production of fucosylated oligosaccharides. nih.gov Multi-enzyme cascades have been designed to produce GDP-L-fucose from various readily available and low-cost substrates.

One approach utilizes a five-enzyme cascade to synthesize GDP-L-fucose from guanosine (B1672433) (Guo) and L-fucose. This system achieved a final concentration of 7 mM (4.1 g/L) with a 68% yield within 48 hours. researchgate.net An even more complex cascade, involving ten enzymes, was developed to produce GDP-L-fucose from mannose (Man) and guanosine, bypassing the more expensive L-fucose substrate. google.com This pathway yielded a final concentration of 7.6 mM (4.5 g/L) with a 72% yield in 48 hours. researchgate.net

Another strategy involves a four-enzyme cascade expressed in Lactococcus lactis. The enzymes (ManB, ManC, Gmd, and WcaG) were cloned from Escherichia coli and used as a biocatalyst to produce GDP-L-fucose from mannose-6-phosphate. snu.ac.kr When GDP-D-mannose was used as the starting substrate, it was completely converted to 0.2 mM (0.12 g/L) of GDP-L-fucose through the action of just two of the enzymes, Gmd and WcaG. snu.ac.kr The key reactions in these cascades often involve the conversion of an intermediate like fructose-6-phosphate (B1210287) or mannose into GDP-L-fucose. snu.ac.kr

Cascade SystemPrecursorsKey EnzymesProductYield/TiterReference
5-Enzyme CascadeGuanosine, L-FucoseFucokinase, Pyrophosphorylase, etc.GDP-L-Fucose7 mM (4.1 g/L) researchgate.net
10-Enzyme CascadeMannose, GuanosineGMD, WCAG, etc.GDP-L-Fucose7.6 mM (4.5 g/L) researchgate.net
4-Enzyme CascadeMannose-6-PhosphateManB, ManC, Gmd, WcaGGDP-L-Fucose0.13 mM snu.ac.kr
2-Enzyme CascadeGDP-D-MannoseGmd, WcaGGDP-L-Fucose0.2 mM (0.12 g/L) snu.ac.kr

This table provides a summary of different in vitro multi-enzyme cascade systems for GDP-L-Fucose production.

L-(-)-fucose isomerase (L-FucI) is a key enzyme that catalyzes the reversible isomerization between L-fucose and L-fuculose. mdpi.comwikipedia.org This function is the first step in the catabolic pathway of L-fucose in many bacteria. mdpi.com The enzyme belongs to the family of isomerases, specifically intramolecular oxidoreductases that interconvert aldoses and ketoses. wikipedia.org

Structurally, L-FucI is a hexamer and requires a divalent metal ion, typically Mn²⁺, as a cofactor for its activity. mdpi.comebi.ac.ukgenome.jp The enzyme binds the closed ring form of L-fucose and facilitates ring-opening to an open-chain conformation, which allows the isomerization to proceed via an ene-diol mechanism. genome.jpebi.ac.uk

Beyond its native substrate, L-FucI exhibits promiscuous activity, capable of converting D-arabinose to D-ribulose, D-altrose to D-psicose, and L-galactose to L-tagatose. mdpi.comgenome.jp This broad substrate specificity makes it a valuable biocatalyst for producing various rare sugars. Researchers have characterized a halo- and thermophilic L-FucI from Halothermothrix orenii, which remains functional under harsh conditions of high temperature and salinity, making it particularly suitable for industrial bioprocesses. mdpi.com

Chemoenzymatic synthesis combines the precision of enzymatic reactions with the flexibility of chemical methods. escholarship.org This approach has been successfully applied to the preparative-scale synthesis of GDP-L-fucose and its derivatives, which are crucial for studying the biological roles of fucosylated glycans like the Lewis X (Leˣ) antigen. nih.govpnas.org

A prominent strategy employs a bifunctional enzyme, L-fucokinase/GDP-fucose pyrophosphorylase (FKP), isolated from Bacteroides fragilis. nih.gov This enzyme facilitates the conversion of L-fucose into GDP-L-fucose through an L-fucose-1-phosphate intermediate. nih.govpnas.org By coupling the activity of FKP with a fucosyltransferase, such as α1,3-fucosyltransferase from Helicobacter pylori, researchers have created libraries of Leˣ trisaccharide glycans with various functional groups. nih.govpnas.orgnih.gov

This approach has also been used to synthesize fluorinated analogs, such as 3-deoxy-3-fluoro-L-fucose. soton.ac.uk The synthesis involved a chemical D- to L-sugar conversion followed by an enzymatic oxidation. The resulting fluorinated fucose was then successfully activated to its GDP-sugar form and incorporated into trisaccharides using fucosyltransferases, demonstrating its utility as a probe in glycobiology. soton.ac.uk These chemoenzymatic methods provide robust and cost-effective routes to complex glycans that are otherwise difficult to obtain. nih.gov

Utilization of L-(-)-Fucose Isomerase for L-(-)-Fuculose Interconversion

Microbial Fermentation and Metabolic Engineering for Enhanced L-(-)-Fucose Production

Microbial fermentation presents a promising alternative for the large-scale production of L-fucose, offering advantages such as high yield and environmental friendliness compared to other methods. cnif.cn Metabolic engineering of industrial microorganisms, particularly Escherichia coli, has been pivotal in developing high-yield production strains. cas.cnmdpi.com

Escherichia coli is a preferred host for metabolic engineering due to its well-understood genetics and rapid growth. mdpi.com Researchers have successfully engineered E. coli strains to produce L-fucose at high titers. cas.cncas.cn One common strategy involves engineering the cell to first produce 2'-fucosyllactose (B36931) (2'-FL), a human milk oligosaccharide, and then introducing an α-L-fucosidase enzyme to cleave 2'-FL, releasing free L-fucose. nih.govresearchgate.net

To optimize this process, native pathways that would consume L-fucose are typically deleted. nih.govacs.org In one study, the L-fucose assimilation pathway was blocked by deleting the fucI and fucK genes. nih.gov By introducing an α-L-fucosidase from Bifidobacterium bifidum, the engineered strain achieved L-fucose titers of 6.31 g/L in shake flasks and an impressive 51.05 g/L in fed-batch cultivation, with a productivity of 0.76 g/L/h. nih.gov

More recently, a research team developed an engineered E. coli strain that reached an L-fucose titer of 91.90 g/L in a 5-liter bioreactor, the highest reported yield to date. cas.cnacs.orgfigshare.com This was achieved through a multi-faceted approach that included integrating key enzyme genes into the genome and implementing a glucose/glycerol (B35011) co-fermentation strategy. cas.cnnih.gov Another approach created a plasmid-free engineered strain that produced 21.15 g/L of L-fucose in fed-batch cultivation, offering a more industrially viable process by avoiding the need for antibiotics. acs.org

Strain Engineering StrategyHost OrganismKey ModificationsL-Fucose TiterReference
2'-FL cleavageE. coliIntroduce α-L-fucosidase; delete fucI & fucK51.05 g/L nih.gov
Plasmid-free systemE. coliGenomic integration of α-L-fucosidase; delete degradation pathway21.15 g/L acs.org
Pathway engineering & co-fermentationE. coliIntegrate fucosyltransferase & fucosidase; optimize transporters; glucose/glycerol co-fermentation91.90 g/L cas.cnacs.orgfigshare.comnih.gov

This table summarizes key findings from studies on engineered E. coli for L-fucose production.

Achieving high yields of L-fucose requires careful balancing of the engineered metabolic pathways. acs.orgsemanticscholar.org A critical aspect is the optimization of gene copy numbers to ensure appropriate expression levels of the biosynthetic enzymes. cas.cnnih.gov Overexpressing some enzymes while maintaining lower expression of others can prevent the accumulation of toxic intermediates and direct the metabolic flux efficiently towards the final product. acs.orgsemanticscholar.org In one study, the de novo synthesis pathway for GDP-L-fucose was optimized by placing upstream pathway genes (ManB and ManC) and downstream pathway genes (Gmd and WcaG) on different modules, allowing for combinatorial optimization of their expression levels. semanticscholar.org

Strategies for Carbon Source Allocation and Co-fermentation (e.g., Glucose/Glycerol)

Glycerol, a cost-effective carbon source, serves as a primary substrate for the de novo synthesis of the precursor GDP-L-fucose in E. coli. frontiersin.org The pathway involves multiple enzymatic steps starting from glycerol's entry into the central carbon metabolism. frontiersin.org However, relying solely on glycerol can have limitations. In contrast, a co-fermentation strategy leverages the distinct metabolic roles of both glucose and glycerol to balance carbon flux between cell growth and product synthesis. acs.org

Research has demonstrated that a glucose/glycerol co-fermentation strategy can significantly enhance the distribution of carbon flux and improve the fermentation efficiency of the engineered strains. acs.orgnih.gov For instance, one study systematically optimized the metabolic pathways in E. coli by integrating key enzyme genes, enhancing the supply of guanosine 5'-triphosphate (GTP) and the cofactor NADPH, and modifying transporter proteins to reduce the accumulation of byproducts like 2'-fucosyllactose. acs.orgcas.cncas.cn When coupled with a glucose/glycerol co-fermentation strategy, the optimized strain achieved a remarkable L-fucose titer of 91.90 g/L in a 5-liter bioreactor, with a productivity of 1.18 g/L·h. acs.orgcas.cncas.cn This represented an 80.01% increase over previously reported yields, setting a new benchmark for microbial L-fucose production. acs.orgfigshare.comcas.cn

The success of this co-fermentation strategy lies in its ability to optimize the allocation of metabolic resources. Glucose is often utilized to support robust cell growth and to regenerate essential cofactors like NADPH, which is required by the enzyme GDP-L-fucose synthase. frontiersin.orgresearchgate.net Meanwhile, glycerol is efficiently channeled towards the synthesis of the L-fucose precursor, GDP-L-fucose. nih.govgoogle.com This division of metabolic labor prevents the depletion of central metabolites and ensures a continuous and efficient conversion to the target product. Studies have explored various ratios of glucose to glycerol to fine-tune this balance, demonstrating that the optimal ratio can maximize the final product titer. acs.org For example, in the production of Lacto-N-fucopentaose I (LNFP I), a fucose-containing oligosaccharide, a 6:4 glucose-to-glycerol ratio was found to be optimal, enhancing yield by over 10% compared to using a single carbon source. acs.org

Table 1: Research Findings on L-Fucose Production Using Co-fermentation Strategies

Engineered Strain Carbon Source(s) Key Strategy Achieved Titer Productivity Reference
Escherichia coli Glucose/Glycerol Pathway engineering, transporter modification, cofactor regeneration, co-fermentation. 91.90 g/L 1.18 g/L·h acs.orgcas.cncas.cn
Escherichia coli LFAR-f Glycerol, Lactose (B1674315) Elimination of endogenous fucose and lactose metabolism; one-pot biosynthesis. 16.7 g/L 0.1 g·L⁻¹·h⁻¹ researchgate.net
Bacillus subtilis Not specified Engineering of GDP-mannose mannosyl hydrolase for direct hydrolysis of GDP-L-fucose. 6.4 g/L Not Reported researchgate.net
Escherichia coli Glycerol, Lactose Multi-level metabolic engineering, optimization of GDP-L-fucose module. 9.36 g/L (for 2'-FL) Not Reported nih.gov

Extraction and Purification of L-(-)-Fucose from Natural Sources (e.g., Algae)

The primary natural source for L-(-)-Fucose is fucoidan (B602826), a complex sulfated polysaccharide found abundantly in the cell walls of brown seaweeds (Phaeophyceae). mdpi.comnih.gov The process of obtaining pure L-fucose is a multi-step procedure that involves the extraction of crude fucoidan from the algal biomass, followed by hydrolysis to break down the polysaccharide into its constituent monosaccharides, and finally, extensive purification to isolate L-fucose from other sugars and contaminants. nih.govgoogle.com

Extraction of Fucoidan: The initial step involves harvesting and processing the brown algae, such as species from Sargassum, Fucus, Laminaria, and Undaria. kemdikbud.go.idanalis.com.myrsc.orge-algae.org The seaweed is typically dried and milled into a powder to increase the surface area for extraction. kemdikbud.go.id A pre-treatment step is often employed to remove pigments (like chlorophylls), lipids, and polyphenols using solvents such as ethanol (B145695) or a methanol/chloroform/water mixture. mdpi.comanalis.com.my

Several methods are used for the main extraction of fucoidan from the pre-treated biomass:

Hot Water Extraction: This is a common method where the seaweed is heated in water (60-100°C) for several hours to break down cell walls and release the polysaccharides. mdpi.comkemdikbud.go.id

Acid Extraction: Dilute acid solutions (e.g., HCl at pH 2-3) are used to aid in the hydrolysis of bonds within the cell wall matrix, enhancing extraction efficiency. mdpi.comkemdikbud.go.idrsc.org A triple-step HCl extraction has been reported to recover over 80% of the fucose present in the seaweed. rsc.org

Alkaline Extraction: Using alkaline solutions like CaCl₂ can also be effective and, in some cases, may yield a higher purity extract compared to acid extraction. analis.com.my

After the initial extraction, the crude fucoidan is typically precipitated from the solution. A common method involves adding calcium chloride (CaCl₂) to precipitate alginates, another major polysaccharide in brown algae, which are then removed by centrifugation. mdpi.com Subsequently, ethanol is added to the supernatant to precipitate the crude fucoidan. mdpi.comnih.gov

Hydrolysis of Fucoidan: To obtain L-fucose, the purified fucoidan polymer must be broken down into its monosaccharide units. This is achieved through acid hydrolysis, typically using sulfuric acid (H₂SO₄) or trifluoroacetic acid (TFA) at elevated temperatures. google.comnih.govsemanticscholar.org The conditions of hydrolysis (acid concentration, temperature, and time) must be carefully controlled to ensure complete cleavage of glycosidic bonds without degrading the released monosaccharides.

Purification of L-(-)-Fucose: The hydrolysate is a complex mixture containing L-fucose, other neutral sugars (such as galactose, mannose, and xylose), uronic acids, and salts from the neutralization of the acid. e-algae.orgsemanticscholar.org Isolating pure L-fucose requires several purification steps:

Ion-Exchange Chromatography: This is a critical step to remove charged molecules. The neutralized hydrolysate is passed through a series of cationic and anionic exchange resins to remove salts, residual acids, and charged contaminants. google.comnih.gov

Column Chromatography: Techniques like anion-exchange chromatography using resins such as DEAE-cellulose can separate the fucoidan into different fractions before hydrolysis. mdpi.come-algae.org After hydrolysis, size-exclusion chromatography (SEC) is effective for separating monosaccharides of similar sizes, such as fucose and lactose, and removing other impurities. nih.gov

Crystallization: The final step often involves crystallizing L-fucose from a solvent, such as an alcohol, to achieve a high-purity, solid product. google.com

Table 2: Comparison of Fucoidan Extraction and Purification Methodologies from Algae

Algal Source Extraction Method Purification Steps Key Findings/Composition Reference
Sargassum sp. Water or HCl extraction at 50-100°C for 1-4 hours. Centrifugation, ethanol precipitation. Highest yield obtained with water at 100°C for 4 hours. kemdikbud.go.id
Sargassum sp. Acid (HCl) and Alkaline (CaCl₂) extraction at 45-85°C for 1-5 hours. Ethanol reflux, centrifugation. Alkaline extraction at 65°C for 3 hours gave the highest yield and better purity. analis.com.my
Undaria pinnatifida 0.1 N HCl extraction, followed by CaCl₂ and ethanol precipitation. DEAE-cellulose column chromatography. Purified fucoidan contained fucose, galactose, xylose, and mannose (molar ratio 1:0.2:0.02:0.15). e-algae.org
Fucus vesiculosus Dilute HCl (pH 2.0-2.5) at 70°C for 1 hour (repeated 3 times). Ethanol precipitation. Recovered >80% of total fucose; product contained 44% fucose, 26% sulfate. rsc.org

Analytical Techniques for L Fucose and Fucosylation Research

Quantification of Free L-(-)-Fucose

Accurate measurement of free L-(-)-fucose is essential for understanding its metabolic roles and for its use as a biomarker. Several methods are commonly employed for this purpose. Free fucose is often quantified using High-Performance Liquid Chromatography (HPLC) and enzymatic assays that utilize L-fucose dehydrogenase. mdpi.comresearchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) stands as a powerful technique for the separation and quantification of monosaccharides, including L-(-)-fucose.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and selective method for carbohydrate analysis. solvias.com This technique is well-established for the analysis of monosaccharides, oligosaccharides, and polysaccharides. solvias.com In HPAEC-PAD, carbohydrates are separated on an anion exchange column using an alkaline eluent, which ionizes the hydroxyl groups of the sugars, allowing for their separation based on charge. solvias.comglsciences.comchromatographyonline.com Detection is achieved through pulsed amperometry, where the analytes are detected by the current generated from their oxidation on a working electrode surface. glsciences.com This detection method is highly sensitive and eliminates the need for derivatization. glsciences.com

HPAEC-PAD has been successfully applied to the simultaneous determination of various monosaccharides, including L-fucose, in complex mixtures. nih.gov The method offers excellent sensitivity, with low detection limits for many sugars, often in the nanomolar range. chromatographyonline.com

Table 1: HPAEC-PAD Method Parameters for Monosaccharide Analysis
ParameterConditionReference
Stationary PhaseAgglomerated pellicular anion-exchange resin chromatographyonline.com
Mobile PhaseAlkaline eluent (e.g., NaOH) solvias.comglsciences.comchromatographyonline.com
DetectionPulsed Amperometric Detection (PAD) solvias.comglsciences.com

For enhanced sensitivity and specificity, HPLC methods often involve the derivatization of carbohydrates with a fluorescent tag prior to analysis. researchgate.net This approach is particularly useful for characterizing small amounts of carbohydrates. researchgate.net A common derivatization agent is p-aminobenzoic ethyl ester (ABEE). tandfonline.com The ABEE-derivatized monosaccharides can be separated on a reverse-phase column and detected by a fluorescence monitor. tandfonline.com This method allows for the simultaneous analysis of neutral and amino sugars. tandfonline.com The relationship between the peak area and the amount of ABEE-derivatized monosaccharides is linear over a wide range, from 1 to 1000 picomoles. tandfonline.com Another widely used fluorescent label is 2-aminobenzamide (B116534) (2-AB), which provides good sensitivity and stability for glycan analysis. researchgate.net

An enzymatic method coupled with HPLC has also been developed for the determination of GDP-L-fucose. This assay uses α1-6-fucosyltransferase to transfer fucose from GDP-L-fucose to a fluorescently labeled oligosaccharide substrate. The resulting fucosylated product is then analyzed by reverse-phase HPLC with fluorescence detection. The fluorescence intensity is proportional to the amount of GDP-L-fucose in the sample, with a linear range of 0.20 to 10 pmol. nih.gov

Table 2: HPLC with Fluorescence Detection for L-(-)-Fucose Analysis
Derivatization AgentDetection PrincipleLinear RangeReference
p-Aminobenzoic ethyl ester (ABEE)Fluorescence monitoring (Ex: 305 nm, Em: 360 nm)1 - 1000 pmol tandfonline.com
2-Aminobenzamide (2-AB)Fluorescence detectionNot Specified researchgate.net
Enzymatic labeling with fluorescent substrateFluorescence detection0.20 - 10 pmol nih.gov

Enzymatic assays offer a rapid, simple, and reliable method for the quantification of L-(-)-fucose. megazyme.comneogen.com These assays are based on the specific action of the enzyme L-fucose dehydrogenase (FDH), which catalyzes the oxidation of L-fucose. megazyme.comgoogle.comnih.gov In the presence of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) or nicotinamide adenine dinucleotide phosphate (B84403) (NADP+), L-fucose is oxidized to L-fucono-1,5-lactone, with the concurrent reduction of NAD(P)+ to NAD(P)H. megazyme.comjmb.or.krnih.gov The amount of NADPH or NADH formed is stoichiometric with the amount of L-fucose and can be measured by the increase in absorbance at 340 nm. megazyme.comjmb.or.kr

These enzymatic assay kits are commercially available and can be used for the measurement of L-fucose in various samples, including plant extracts and biological materials. megazyme.comneogen.comthermalindo.com The assay is linear over a range of 0.5 to 100 µg of L-fucose per assay, with a detection limit of 0.68 mg/L. megazyme.comthermalindo.com The reaction is typically complete in about 10 minutes. megazyme.comnih.govthermalindo.com While highly specific for L-fucose, some L-fucose dehydrogenases may show minimal reactivity with L-galactose and D-arabinose, but at a significantly reduced rate. megazyme.com

Table 3: Performance Characteristics of L-(-)-Fucose Dehydrogenase Enzymatic Assay
ParameterValueReference
Detection Wavelength340 nm megazyme.comjmb.or.krthermalindo.com
Linear Range0.5 to 100 µg per assay megazyme.comthermalindo.com
Limit of Detection0.68 mg/L megazyme.comthermalindo.com
Reaction Time~10 minutes megazyme.comnih.govthermalindo.comlibios.fr

Spectrophotometric methods provide a basis for the quantification of L-(-)-fucose, often coupled with enzymatic reactions. As described in the enzymatic assays, the production of NADH or NADPH from the L-fucose dehydrogenase-catalyzed reaction can be directly measured by the increase in absorbance at 340 nm. megazyme.comjmb.or.kr

An alternative colorimetric method has also been developed. This method utilizes the NADH produced from the reaction of L-fucose with L-fucose dehydrogenase and NAD+. The NADH then reduces Cu2+ to Cu1+, and the Cu1+ subsequently reacts with neocuproine (B1678164) to form a colored complex with a maximum absorption at 455 nm. nih.gov This reaction is immediate, and the resulting color is stable for at least two hours. nih.gov The absorbance is linearly proportional to L-fucose concentrations from 16 to 179 nmol. nih.gov

Recent advancements have led to the development of novel biosensors for the rapid and low-cost quantification of L-(-)-fucose.

Paper-based biosensors offer a simple and inexpensive platform for enzymatic assays. researchgate.net These devices can be fabricated using wax printing technology and immobilize specific enzymes for the detection of fucosylated compounds. researchgate.net For instance, a paper-based assay can use linkage-specific fucosidases to release L-fucose, which is then quantified by a formazan (B1609692) reduction assay coupled with L-fucose dehydrogenase. This results in a colorimetric output that is visible to the naked eye, with a detection limit below 20 mg/L for 2'-fucosyllactose (B36931). These paper-based sensors are stable and can be used for high-throughput screening. researchgate.net

Fluorescent bacterial biosensors have been engineered for the quantification of free L-fucose. These biosensors are typically based on Escherichia coli strains that are modified to express a fluorescent reporter protein, such as superfolder GFP (sfGFP), under the control of the fucose-inducible promoter, pFuc. mdpi.com The transcription factor FucR regulates the expression of the reporter gene in response to fucose concentration. mdpi.com These bacterial biosensors have shown a linear response to fucose concentrations in the range of 0-45 mM and have been successfully used to quantify fucose in bacterial supernatants. mdpi.com

Amperometric biosensors have also been developed for L-fucose determination. One such biosensor involves immobilizing recombinant L-fucose dehydrogenase in a photosensitive polymer matrix. The enzyme-containing membrane is then mounted in an amperometric cell. This biosensor demonstrated a linear range for L-fucose detection between 0.1 mM and 1 mM with a detection limit of 13.6 µM. researchgate.net

Table 4: Summary of L-(-)-Fucose Biosensors
Biosensor TypePrincipleKey FeaturesReference
Paper-BasedEnzymatic reaction with colorimetric outputLow-cost, rapid, visible detection, high-throughput researchgate.net
Fluorescent BacterialFucose-inducible promoter controlling fluorescent protein expressionGood sensitivity and specificity, applicable to complex media mdpi.com
AmperometricImmobilized L-fucose dehydrogenase with amperometric detectionLinear range of 0.1-1 mM, detection limit of 13.6 µM researchgate.net
Anion Exchange Chromatography with Pulsed Electrochemical Detection

Spectrophotometric Detection Methods

Analysis of Fucosylated Glycans and Glycoconjugates

The analysis of fucosylated glycans and the glycoconjugates to which they are attached is a complex endeavor due to the heterogeneity and intricate branching patterns of these structures. A combination of advanced analytical methods is often required to achieve a comprehensive understanding.

One-dimensional (1D) ¹H NMR spectra can reveal the anomeric configuration of L-fucose, with the α-anomer and β-anomer signals appearing at distinct chemical shifts. nih.gov Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC), are instrumental in assigning the complete ¹H and ¹³C chemical shifts of the fucose residue and adjacent monosaccharides. nih.govoup.com The presence of a fucose residue can be identified by characteristic signals, including the methyl group protons, which resonate in a distinct upfield region of the ¹H NMR spectrum. oup.com

Furthermore, NMR techniques like Rotating-frame Overhauser Effect Spectroscopy (ROESY) can determine the spatial proximity of protons, which helps to establish the inter-glycosidic linkages. nih.gov For instance, NMR has been used to identify L-fucose in an α1,6-linkage to an α1,6-mannose in oligomannosidic N-glycans from mushrooms. nih.gov Saturation Transfer Difference (STD) NMR is another valuable tool for studying the interaction between fucosylated glycans and their binding partners, such as lectins, by identifying the specific epitopes involved in the interaction.

While highly informative, NMR analysis typically requires relatively large amounts of pure sample, which can be a limitation. rsc.org

Mass spectrometry (MS) is a cornerstone technique in glycomics, offering high sensitivity for the analysis of fucosylated glycans from minimal sample quantities. rsc.orgshimadzu.com It is widely used for determining the composition, sequence, and branching patterns of glycans. nih.govthermofisher.com

Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are common ionization methods used in glycan analysis. nih.gov Tandem mass spectrometry (MS/MS), which involves the fragmentation of selected precursor ions, provides detailed structural information. nih.gov However, a significant challenge in the MS analysis of fucosylated glycans is the potential for intramolecular fucose migration during collision-induced dissociation (CID). fu-berlin.denih.gov This rearrangement can lead to the incorrect assignment of fucose linkage positions. fu-berlin.denih.gov This phenomenon has been observed in both intact glycan ions and their fragments, suggesting it can occur even at low activation energies. fu-berlin.de To mitigate this, derivatization methods like permethylation have been shown to prevent fucose migration. nih.gov

Despite this challenge, specific fragmentation patterns can be indicative of fucose location. For example, in the analysis of N-glycopeptides, the ratio of specific fragment ions (Y1+Fuc/Y1) in low-energy HCD spectra can help distinguish core fucosylation from antenna fucosylation. acs.org Additionally, specialized MS-based assays have been developed for the relative quantification of antennary fucosylated N-glycans in complex biological samples like human plasma. frontiersin.org These methods often involve enzymatic depletion of core fucosylated glycans prior to MS analysis. frontiersin.org

Lectins, proteins that bind specifically to carbohydrates, are invaluable tools for the detection and enrichment of fucosylated glycans and glycoproteins. nih.govrsc.org Assays based on fucose-specific lectins are widely used in various formats, including lectin blotting, enzyme-linked lectin assays (ELLA), and lectin microarrays. nih.govresearchgate.net

Several lectins exhibit specificity for different fucose linkages. For example:

Aleuria aurantia (B1595364) lectin (AAL) has a broad specificity, recognizing various fucose linkages. nih.govnih.gov

Aspergillus oryzae lectin (AOL) also displays a broader specificity towards fucosylated structures. nih.govnih.gov

Ulex europaeus agglutinin I (UEA-I) is specific for α1,2-linked fucose residues. rsc.org

Lotus tetragonolobus lectin (LTL) has been identified as highly effective for capturing certain fucosylated glycoproteins, such as the cancer biomarker AFP-L3. acs.org

Pholiota squarrosa lectin (PhoSL) shows high specificity for core fucosylated paucimannosidic-type N-glycans. nih.gov

The choice of lectin is critical and depends on the specific research question. nih.gov For instance, a comparison of five fucose-specific lectins (LCA, LTL, UEA I, AAL, and AOL) revealed that LTL was the most efficient at capturing the fucosylated glycoform of α-fetoprotein (AFP-L3). acs.org Lectin-based methods can be quantitative, as demonstrated by an immobilized lectin-affinity fluorescent labeling technique for fucosylated glycoproteins in biological fluids. rsc.org

LectinAbbreviationPrimary Fucose Linkage SpecificitySource
Aleuria aurantia LectinAALBroad (various fucose linkages) nih.gov, nih.gov
Lens culinaris AgglutininLCACore α1,6-Fucose nih.gov, oup.com
Pisum sativum AgglutininPSACore α1,6-Fucose oup.com
Aspergillus oryzae LectinAOLBroad (fucosylated structures) nih.gov, nih.gov
Ulex europaeus Agglutinin IUEA-Iα1,2-Fucose rsc.org
Lotus tetragonolobus LectinLTLEffective for AFP-L3 capture acs.org
Pholiota squarrosa LectinPhoSLCore fucosylated paucimannosidic N-glycans nih.gov

α-L-fucosidases are enzymes that catalyze the hydrolysis of terminal α-L-fucosyl residues from oligosaccharides and glycoconjugates. portlandpress.comresearchgate.net These enzymes are powerful tools for determining the linkage specificity of fucose residues in glycan structures. portlandpress.comresearchgate.net By using fucosidases with known linkage specificities, researchers can selectively remove fucose residues and analyze the resulting structural changes, often by mass spectrometry or chromatography.

Fucosidases are classified into different glycoside hydrolase (GH) families, with members of GH29 and GH95 being particularly well-characterized. portlandpress.com Microbial sources have provided a diverse range of α-L-fucosidases that can cleave α1-2, α1-3, α1-4, or α1-6 fucosidic linkages. portlandpress.comresearchgate.net

For example, a strategy to elucidate fucosylation linkages on saliva glycoproteins involved the sequential use of different fucosidases:

An α1-2 fucosidase removes terminal α1-2 linked fucose.

An α1-3,4 fucosidase cleaves terminal α1-3 and α1-4 fucose linkages. neb.com

A broad-specificity fucosidase mix can remove α1-2, α1-3, and α1-4 linked fucose, leaving behind only core-linked fucose (α1-6). genovis.com

The development of recombinant fucosidases has improved the purity and specificity of these enzymatic tools, making them suitable for sensitive analytical techniques like HPLC and mass spectrometry. neb.com Recently, a simple, paper-based enzymatic assay has been developed for the rapid, linkage-specific analysis of fucosylation, demonstrating the potential for high-throughput screening.

L-(-)-Fucose-Specific Lectin-Based Detection Assays

Omics-Based Methodologies in L-(-)-Fucose Research

The advent of "omics" technologies has revolutionized the study of L-(-)-fucose by enabling a systems-level understanding of its metabolism and function. These high-throughput approaches allow for the comprehensive analysis of molecules involved in fucose pathways.

Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, provides a direct snapshot of physiological and metabolic activity. frontiersin.org Untargeted metabolomic analysis, often performed using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), has been instrumental in elucidating the metabolic pathways of L-fucose in various organisms. frontiersin.orgmdpi.comfairdomhub.org

For instance, comparative metabolomic and transcriptomic analyses of Escherichia coli grown on L-fucose versus D-glucose revealed significant differences in their intracellular metabolism. mdpi.com When utilizing fucose, E. coli showed an accumulation of fucose metabolism intermediates like fuculose, as well as an increase in certain fatty acids. mdpi.com Conversely, intermediates of glycolysis and the TCA cycle were more abundant during growth on glucose. mdpi.com These findings highlighted that fucose metabolism in E. coli can lead to ATP depletion due to gluconeogenesis, resulting in less efficient carbon metabolism. mdpi.com

Transcriptomic Analysis of Fucosylation-Related Genes

Transcriptomic analysis provides a powerful lens through which to view the cellular machinery responsible for fucosylation. By measuring the expression levels of genes encoding fucosyltransferases (FUTs), fucose transporters, and enzymes involved in the synthesis of the fucose donor, GDP-fucose, researchers can gain insights into the regulation of fucosylation in various physiological and pathological states.

A comprehensive analysis of glycosylation-related genes in cancer has revealed that specific genes and pathways are strongly associated with different tumor types, potentially serving as novel diagnostic biomarkers. nih.gov For instance, studies have identified fucosyltransferase 8 (FUT8), the enzyme responsible for core fucosylation, as a key gene associated with therapy resistance in some cancers. hypothes.is

The main pathways for GDP-fucose biosynthesis are the de novo pathway and the salvage pathway. Key genes in the de novo pathway include GDP-mannose 4,6-dehydratase (GMDS) and GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase (TSTA3). The salvage pathway utilizes fucose from extracellular sources and involves fucose kinase (FUK) and GDP-L-fucose pyrophosphorylase (FPGT, though this is a bacterial gene with a human equivalent yet to be fully characterized). The transport of GDP-fucose into the Golgi apparatus is mediated by the GDP-fucose transporter, encoded by the SLC35C1 gene. nih.gov

Research has shown that alterations in the expression of these genes can lead to changes in fucosylation patterns associated with disease. For example, in hepatocellular carcinoma, amplification of the GMDS and TSTA3 genes has been observed, suggesting a potential mechanism for increased core fucosylation in some patients. nih.gov Similarly, transcriptomic analysis in diabetic rat kidneys revealed changes in the expression of several glycosylation-related genes, although FUT8 expression remained unchanged in that particular study. frontiersin.org

The integration of transcriptomic data with other "omics" approaches, such as glycomics and proteomics, provides a more holistic view of fucosylation. For example, a study on colorectal cancer cell lines combined N-glycomic and transcriptomic data to show that high expression of the transcription factor CDX1 was associated with increased multi-fucosylation and the upregulation of fucosyltransferase genes like FUT3 and FUT6. mdpi.com

Novel methods like SUGAR-seq, scGlycan-seq, and scGR-seq are emerging that allow for the simultaneous analysis of glycogene transcripts and glycan structures at the single-cell level, promising a deeper understanding of the relationship between gene expression and the resulting glycophenotype. rsc.orgglycoforum.gr.jp

Table 1: Key Genes Involved in Fucosylation

GeneProtein ProductFunctionPathway
FUT1, FUT2Fucosyltransferase 1 & 2Catalyze α-1,2 fucosylation (H-type)Terminal Fucosylation
FUT3, FUT4, FUT5, FUT6, FUT7, FUT9Fucosyltransferases 3-7 & 9Catalyze α-1,3/α-1,4 fucosylation (Lewis-type)Terminal Fucosylation
FUT8Fucosyltransferase 8Catalyzes α-1,6 fucosylation (core-type) nih.govfrontiersin.orgCore Fucosylation
POFUT1 (FUT12), POFUT2 (FUT13)Protein O-fucosyltransferase 1 & 2O-fucosylation of EGF-like and thrombospondin repeats nih.govjcancer.orgO-Fucosylation
GMDSGDP-mannose 4,6-dehydrataseEnzyme in the de novo synthesis of GDP-fucose nih.govGDP-fucose Synthesis
TSTA3GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductaseEnzyme in the de novo synthesis of GDP-fucose nih.govthno.orgGDP-fucose Synthesis
SLC35C1GDP-fucose transporterTransports GDP-fucose into the Golgi apparatus hypothes.isnih.govGDP-fucose Transport
FUCA1α-L-fucosidase 1Hydrolyzes terminal fucose residues frontiersin.orgFucose Degradation

Glycomic and Glycoproteomic Characterization of Fucosylation Patterns

While transcriptomics reveals the potential for fucosylation, glycomic and glycoproteomic analyses directly characterize the resulting fucosylated structures on a global and protein-specific level, respectively. These techniques are essential for understanding the functional consequences of altered fucosylation.

Glycomic Analysis focuses on the comprehensive profiling of all glycans present in a sample, which are typically released from their protein or lipid carriers. oup.com This approach has been instrumental in identifying changes in fucosylation associated with various diseases. For instance, glycomic profiling of pancreatic cyst fluids has revealed the presence of hyperfucosylated glycans in samples with a higher risk of malignant transformation. researchgate.net

Glycoproteomic Analysis aims to identify the specific proteins that are glycosylated and to characterize the site-specific glycan structures. oup.com This provides a more detailed picture than glycomics, linking specific fucosylation patterns to individual proteins.

A variety of analytical techniques are employed for glycomic and glycoproteomic studies:

Mass Spectrometry (MS) is a cornerstone technology in glycan analysis. Techniques like MALDI-TOF-MS and LC-MS/MS are used to determine the composition and sequence of glycans. researchgate.netumich.edu However, the analysis of fucosylated glycans can be challenging due to the lability of the fucose glycosidic bond and the potential for fucose migration during MS analysis, which can lead to incorrect structural assignments. umich.edufu-berlin.deacs.org To address these challenges, specialized MS-based methods have been developed. For example, sequential enzymatic treatment with enzymes like Endo F3 and PNGase F can generate specific mass signatures for core-fucosylated N-glycans. nih.gov

Lectin Microarrays offer a high-throughput method for profiling glycan structures. mdpi.com These arrays consist of a panel of lectins, which are proteins that bind to specific carbohydrate structures, immobilized on a solid surface. mdpi.comaspariaglycomics.com By incubating a fluorescently labeled sample on the array, the binding pattern can reveal the relative abundance of different glycan motifs. aspariaglycomics.com Several lectins are specific for fucose-containing structures, such as Aleuria aurantia lectin (AAL) and Aspergillus oryzae lectin (AOL), which have been shown to bind with increasing intensity in tissues progressing from normal to cancerous states. nih.govoup.com Lectin microarrays have been used to demonstrate that fucosylation is associated with the malignant transformation of intraductal papillary mucinous neoplasms. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information about glycans, including the anomeric configuration and linkage positions of the monosaccharide units. acs.orgoup.com Both 1D and 2D NMR techniques are used to elucidate the primary structure of fucosylated oligosaccharides. oup.comnih.gov While powerful, NMR often requires larger sample amounts and the spectra can be complex to interpret. oup.com

The integration of these techniques provides a comprehensive understanding of fucosylation. For example, a study on lung cancer combined glycomics, proteomics, and site-specific glycoproteomics to reveal that high-mannose and sialofucosylated glycans were highly abundant. mdpi.com Another study used an integrated glycomics-driven glycoproteomics platform to show that treatment of lung cancer cells with a specific inhibitor led to a significant reduction in fucosylation and sialylation. mdpi.com

Table 2: Common Analytical Techniques for Fucosylation Research

TechniquePrincipleInformation ProvidedKey Considerations
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Glycan composition, sequence, and branching. Can distinguish core vs. antennary fucosylation with specific methods. umich.eduFucose migration can complicate analysis. fu-berlin.deacs.org Requires specialized fragmentation techniques for detailed structural elucidation. oup.com
Lectin Microarrays Utilizes the specific binding of lectins to carbohydrate structures. mdpi.comaspariaglycomics.comHigh-throughput profiling of glycan motifs, including fucosylation patterns. nih.govvela-labs.atProvides semi-quantitative data. aspariaglycomics.com Binding specificity of some lectins can be broad. oup.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Detailed structural information, including linkage analysis and anomeric configuration. acs.orgoup.comnih.govRequires relatively large amounts of pure sample. Complex spectra can be challenging to interpret. oup.com

Advanced Research Directions and Mechanistic Therapeutic Insights

Strategies for Modulating L-(-)-Fucosylation Pathways for Research Interventions

The ability to control fucosylation is a key goal in glycobiology research, offering the potential to study and influence a wide array of biological processes. nih.govglobalauthorid.com Strategies to achieve this modulation primarily involve the development of specific inhibitors and the use of genetic engineering techniques to alter the expression or function of fucosylation-related enzymes. globalauthorid.comnih.gov

Development and Application of Fucosyltransferase Inhibitors and L-(-)-Fucose Analogs

Fucosyltransferase (FUT) inhibitors and L-(-)-Fucose analogs are powerful tools for probing the function of fucosylation and hold promise as therapeutic agents. These small molecules can interfere with the fucosylation process, leading to the production of glycoproteins with altered glycan structures.

One of the most well-studied L-(-)-Fucose analogs is 2-deoxy-2-fluoro-L-fucose (2F-Fuc). cbijournal.com This compound acts as a global metabolic inhibitor of fucosylation. Once taken up by cells, it is converted into GDP-2-deoxy-2-fluoro-L-fucose, which can then inhibit fucosyltransferases. nih.gov This inhibition leads to the production of afucosylated antibodies with enhanced antibody-dependent cellular cytotoxicity (ADCC), a crucial mechanism for cancer immunotherapy. cbijournal.comrescorp.org Oral administration of 2-fluorofucose in mice has been shown to inhibit the fucosylation of endogenous antibodies and delay tumor growth. cbijournal.com

Other fluorinated L-(-)-Fucose analogs, such as 6,6-difluoro-L-fucose and 6,6,6-trifluoro-L-fucose, have also been synthesized and shown to inhibit the proliferation of cancer cells. pnas.org Interestingly, their mechanism of action appears to differ from that of 2F-Fuc, suggesting that different analogs can target distinct aspects of the fucosylation pathway. embopress.org The development of these analogs is a key area of research, aiming to create more potent and selective inhibitors for both research and therapeutic applications. moffitt.org

L-(-)-Fucose Analog Mechanism of Action Observed Effects in Research Reference
2-deoxy-2-fluoro-L-fucose (2F-Fuc)Global metabolic inhibitor of fucosyltransferases; converted to GDP-2F-Fuc. nih.govInhibits core fucosylation, enhances ADCC of antibodies, delays tumor growth. cbijournal.comrescorp.orgmdpi.com cbijournal.comnih.govrescorp.orgmdpi.com
6,6-difluoro-L-fucoseInhibits proliferation of human colon cancer and endothelial cells. pnas.orgWeaker inhibitor of FUT8 compared to 2F-Fuc, suggesting a different primary target. embopress.org pnas.orgembopress.org
6,6,6-trifluoro-L-fucoseInhibits proliferation of human colon cancer and endothelial cells. pnas.orgWeaker inhibitor of FUT8 compared to 2F-Fuc, suggesting a different primary target. embopress.org pnas.orgembopress.org
5-alkynylfucose derivativesDeplete cells of GDP-fucose. cbijournal.comUsed to generate fucose-deficient antibodies with enhanced ADCC. cbijournal.com cbijournal.com

Genetic Engineering of Fucosylation Enzymes for Targeted Effects

Genetic engineering provides a powerful and precise method to modulate fucosylation pathways for specific research outcomes. nih.govmdpi.com This approach often involves the knockout or knockdown of genes encoding key enzymes in the fucosylation process. mdpi.comresearchgate.net

A primary target for genetic engineering is the α-1,6-fucosyltransferase (FUT8) gene. nih.govmdpi.com FUT8 is the sole enzyme responsible for core fucosylation of N-glycans, a modification that significantly impacts the function of many proteins, including antibodies. pnas.orgparkinsonsroadmap.org Knocking out the FUT8 gene in mammalian cell lines, such as Chinese Hamster Ovary (CHO) cells, is a widely used strategy to produce fully afucosylated monoclonal antibodies. mdpi.comaacrjournals.org These afucosylated antibodies exhibit enhanced binding to the FcγRIIIA receptor on immune effector cells, leading to a dramatic increase in ADCC. mdpi.come-century.us

Other enzymes in the GDP-fucose synthesis pathway are also targets for genetic manipulation. For instance, knocking out the gene for GDP-mannose 4,6-dehydratase (GMD), a key enzyme in the de novo synthesis of GDP-fucose, can also lead to the production of non-fucosylated proteins. nih.govresearchgate.net These genetic engineering strategies have been instrumental in producing therapeutic antibodies with improved efficacy. mdpi.come-century.us

L-(-)-Fucose in Glycoengineering and Synthetic Glycobiology Applications

Glycoengineering and synthetic glycobiology are rapidly advancing fields that aim to create novel glycans and glycoproteins with tailored functions. rescorp.orgnih.gov L-(-)-Fucose is a key component in these endeavors due to its critical role in determining the biological activity of many glycoconjugates.

Chemoenzymatic Synthesis of Complex Fucosylated Oligosaccharides

The chemical synthesis of complex oligosaccharides is a challenging and often low-yielding process. Chemoenzymatic synthesis, which combines the flexibility of chemical synthesis with the high selectivity and efficiency of enzymatic reactions, has emerged as a powerful alternative for producing complex fucosylated oligosaccharides.

This approach often involves the chemical synthesis of a core glycan structure, which is then elaborated by a series of enzymatic reactions using specific glycosyltransferases, including fucosyltransferases. Researchers have successfully used this strategy to synthesize a variety of biologically important fucosylated oligosaccharides, such as human milk oligosaccharides (HMOs) and Lewis antigens. For example, the chemoenzymatic synthesis of lacto-N-hexaose, an asymmetrically branched HMO, has been achieved by combining chemical synthesis of a tetrasaccharide core with selective enzymatic fucosylation.

The development of recombinant fucosyltransferases with broad substrate specificity has further expanded the scope of chemoenzymatic synthesis, allowing for the creation of libraries of fucosylated glycans with diverse structures for use in biological studies.

Engineering Mammalian Glycosylation Pathways for Specific Outcomes

The ability to engineer the glycosylation pathways of mammalian cells is of paramount importance for the production of therapeutic proteins with desired properties. aacrjournals.org A major focus of this field has been the modulation of fucosylation to enhance the therapeutic efficacy of monoclonal antibodies. rescorp.orge-century.us

As mentioned previously, the production of afucosylated antibodies with enhanced ADCC is a major achievement in glycoengineering. e-century.us This is typically achieved by engineering mammalian cell lines, such as CHO cells, to lack core fucosylation. mdpi.comaacrjournals.org This can be done by knocking out the FUT8 gene or by introducing small molecule inhibitors of fucosylation into the cell culture. globalauthorid.comaacrjournals.org

Beyond complete afucosylation, researchers are also exploring more subtle modifications of the fucosylation pathway to fine-tune the properties of therapeutic glycoproteins. researchgate.net This includes controlling the level of fucosylation and creating glycoproteins with novel fucosylated glycan structures. These efforts are facilitated by a growing understanding of the complex interplay of enzymes involved in the glycosylation process and the development of advanced genetic engineering tools.

Interdisciplinary Approaches to L-(-)-Fucose Research

The complexity of L-(-)-Fucose's role in biology necessitates a collaborative, interdisciplinary approach to research. nih.gov Understanding the synthesis, function, and therapeutic potential of this sugar requires expertise from a wide range of fields, including chemistry, biology, immunology, and medicine.

The interface of chemistry and biology is crucial for the development of novel L-(-)-Fucose analogs and fucosyltransferase inhibitors. Synthetic chemists design and create these molecules, while biologists and biochemists test their effects in cellular and animal models. cbijournal.com This collaboration is essential for developing new tools to probe fucosylation and for creating potential new drugs. moffitt.org

The study of L-(-)-Fucose in cancer biology and immunology is another prime example of interdisciplinary research. nih.govmdpi.com Cancer biologists investigate how altered fucosylation contributes to tumor progression and metastasis, while immunologists study how fucosylation modulates the immune response to cancer. nih.gov The finding that dietary L-(-)-Fucose can enhance anti-tumor immunity and improve the efficacy of immunotherapy highlights the importance of integrating nutritional science with cancer immunology. mdpi.com

Furthermore, research into the role of L-(-)-Fucose in neurobiology is an emerging area that benefits from interdisciplinary collaboration. nih.gov Studies have shown that fucosylation is involved in processes like synaptic plasticity and neuroinflammation, suggesting that modulating fucosylation could be a therapeutic strategy for neurological disorders. nih.gov This research requires the combined expertise of neuroscientists, glycobiologists, and pharmacologists.

Ultimately, a holistic understanding of L-(-)-Fucose and its implications for human health can only be achieved through the integration of knowledge and techniques from diverse scientific disciplines. nih.gov

Integration of Computational Modeling and Structural Biology for Enzyme Characterization

The intricate roles of L-(-)-Fucose in biological systems are orchestrated by a suite of specialized enzymes responsible for its synthesis, transport, and incorporation into glycoconjugates. A deep understanding of these enzymes at a molecular level is paramount for both fundamental biology and the development of therapeutic strategies. The convergence of computational modeling and high-resolution structural biology has become a powerful paradigm for elucidating the form and function of key enzymes in L-(-)-Fucose metabolism.

Structural biology, primarily through X-ray crystallography and cryo-electron microscopy (cryo-EM), provides static snapshots of enzyme architecture in atomic detail. These structures are invaluable for identifying active sites, understanding substrate specificity, and revealing the conformational changes that underpin catalytic cycles. For instance, the crystal structure of the bifunctional L-fucokinase/GDP-fucose pyrophosphorylase (FKP) from Bacteroides fragilis has been determined, dissecting its two distinct activity domains. nih.govresearchgate.net The N-terminal domain houses the GDP-fucose pyrophosphorylase activity, while the C-terminal domain contains the L-fucokinase activity, converting L-Fucose to GDP-β-L-fucose in a two-step salvage pathway. nih.govresearchgate.net Similarly, the crystal structure of human GDP-L-fucose synthase (also known as FX protein) was determined at 2.37 Å resolution. oup.com This enzyme catalyzes the final step in the de novo synthesis pathway, converting GDP-4-keto-6-deoxy-D-mannose to GDP-L-fucose through a complex reaction involving epimerization and NADPH-dependent reduction. oup.com Structural comparison with its E. coli counterpart revealed significant differences in four loop regions and in the amino acid residues involved in NADPH binding, offering insights into species-specific enzyme mechanics. oup.com

Further examples of structural elucidation include:

Protein O-fucosyltransferases (PoFUT1 and PoFUT2): Crystal structures of these enzymes, which transfer fucose to epidermal growth factor-like (EGF) repeats and thrombospondin type I repeats (TSRs) respectively, have revealed how they recognize specific protein substrates and achieve catalysis. iucr.org

L-fucose Isomerase: The 2.5 Å resolution structure of L-fucose isomerase from E. coli showed a hexameric arrangement with a bound L-fucitol molecule mimicking the open-chain substrate, suggesting an ene-diol type reaction mechanism. nih.gov

Computational modeling complements these static pictures by introducing dynamics and predictive power. Homology modeling can generate structural hypotheses for enzymes that are difficult to crystallize, using the known structure of a related protein as a template. nih.gov Molecular docking simulations can predict how substrates, inhibitors, or allosteric regulators bind to an enzyme's active or regulatory sites. Quantum mechanics/molecular mechanics (QM/MM) calculations can then be used to model the enzymatic reaction itself, mapping out the energy landscape of the catalytic process and identifying transition states. For example, computational methods have been used to predict promoter regions for operons involved in fucose metabolism, such as the fucAO operon in E. coli, and to identify potential binding sites for regulatory proteins. mdpi.com In silico analysis of the Schistosoma mansoni genome successfully identified and characterized the enzymes of the de novo GDP-L-fucose synthesis pathway (GMD and GMER) and the Golgi transporter (GFT), identifying characteristic functional motifs within their sequences. nih.gov

The synergy between these fields allows researchers to move from a descriptive to a predictive understanding of enzyme function, which is critical for designing novel enzyme inhibitors or engineering enzymes with improved properties for biotechnological applications.

EnzymeOrganismMethodKey FindingsReference
L-fucokinase/GDP-fucose pyrophosphorylase (FKP)Bacteroides fragilisX-ray CrystallographyRevealed a bifunctional protein with two separate catalytic domains (N-terminal pyrophosphorylase, C-terminal kinase). Structures in complex with substrate-product led to dissection of catalytic mechanisms. nih.govresearchgate.net
GDP-L-fucose synthase (FX protein)HumanX-ray CrystallographyDetermined the first crystal structure of the human enzyme. Identified key catalytic residues and structural differences compared to the E. coli homolog, particularly in NADPH binding sites. oup.com
L-fucose IsomeraseEscherichia coliX-ray CrystallographySolved the 3D structure of the hexameric enzyme with a bound inhibitor, suggesting an ene-diol type reaction mechanism. Showed no structural similarity to other known ketol isomerases. nih.gov
Protein O-fucosyltransferases (PoFUT1 & PoFUT2)HumanX-ray CrystallographyStructures revealed how these enzymes recognize and selectively glycosylate specific residues in different protein repeat domains (EGF and TSRs). iucr.org
GMD, GMER, GFTSchistosoma mansoniIn silico analysis, homology modelingIdentified and characterized key enzymes for GDP-L-fucose synthesis and transport from genome data, including characteristic protein motifs and transmembrane domains. nih.gov

Systems Biology and Metabolic Flux Analysis for L-(-)-Fucose Production and Utilization

While characterizing individual enzymes is crucial, understanding how they function within the complex, interconnected network of a living cell requires a more holistic approach. Systems biology integrates high-throughput 'omics' data (genomics, transcriptomics, proteomics, metabolomics) with computational modeling to understand and predict the behavior of an entire biological system. This approach has been instrumental in advancing the metabolic engineering of microorganisms for the efficient production and utilization of L-(-)-Fucose.

Metabolic engineering efforts have largely focused on optimizing microbial hosts like Escherichia coli to produce L-Fucose, a high-value sugar. cas.cnacs.orgcas.cn A key challenge is to redirect the cell's metabolic flux—the rate of turnover of metabolites through a metabolic pathway—towards the desired product. Systems biology provides the tools to identify metabolic bottlenecks and competing pathways that divert resources away from L-Fucose synthesis. For instance, a combined metabolomic and transcriptomic analysis of E. coli grown on L-Fucose revealed that the cells experience severe ATP depletion and accumulate intermediates like acetyl-CoA and fuculose, leading to inefficient carbon flux. mdpi.com This multi-omics study provided a blueprint of metabolic targets for future engineering to improve fermentation efficiency. mdpi.com

In another example, an integrated systems biology approach was applied to the thermoacidophilic archaeon Sulfolobus solfataricus to understand its L-Fucose degradation. core.ac.uknih.gov By combining transcriptomics, proteomics, metabolomics, and modeling, researchers discovered a novel degradation pathway where L-fucose is oxidized to pyruvate (B1213749) and L-lactaldehyde, a pathway distinct from the canonical one found in bacteria like E. coli. core.ac.uknih.gov This highlights the metabolic versatility of archaea and the power of systems biology to uncover new metabolic routes. nih.gov

Metabolic Flux Analysis (MFA) is a specific and powerful computational technique within the systems biology toolkit. By using isotope-labeled substrates (like ¹³C-L-Fucose) and measuring the isotopic labeling patterns in downstream metabolites, MFA can precisely quantify the intracellular fluxes through the central carbon metabolism. An MFA study on E. coli growing aerobically on L-fucose revealed that, surprisingly, a significant portion of lactaldehyde is reduced to 1,2-propanediol, a process typically associated with anaerobic conditions. nih.gov The analysis also highlighted a large excess of available ATP, pointing to a need to better characterize energy utilization processes to fully optimize the metabolic network. nih.gov

These insights are directly applied to create more efficient cell factories. Researchers have systematically engineered E. coli by:

Integrating key enzymes: Inserting genes for enzymes like α-1,2-fucosyltransferase and α-L-fucosidase to direct flux towards L-fucose. cas.cnacs.orgcas.cn

Optimizing gene expression: Adjusting gene copy numbers to enhance the expression of critical enzymes. acs.org

Enhancing cofactor supply: Engineering pathways to increase the availability of essential cofactors like NADPH and GTP. cas.cncas.cn

Eliminating byproduct formation: Modifying transporter proteins to reduce the accumulation of unwanted byproducts like 2'-fucosyllactose (B36931). acs.org

These rational, data-driven engineering strategies, informed by systems biology and MFA, have led to remarkable increases in L-Fucose production, with one study reporting a record titer of 91.90 g/L in a 5-liter bioreactor, demonstrating the potential for industrial-scale manufacturing. cas.cnacs.orgcas.cn

OrganismApproachKey Engineering Strategies / FindingsOutcomeReference
Escherichia coliMetabolic Engineering & Systems BiologyScreened and integrated α-1,2-fucosyltransferase and α-L-fucosidase; optimized gene copy numbers; enhanced GTP and NADPH supply; engineered transporter to reduce 2'-fucosyllactose accumulation.L-Fucose titer of 91.90 g/L with a productivity of 1.18 g/L·h. cas.cnacs.orgcas.cn
Escherichia coliMetabolomics & TranscriptomicsIdentified ATP depletion and accumulation of acetyl-CoA and fuculose as key inefficiencies when utilizing fucose.Provided a multi-omics blueprint for targeted metabolic engineering. mdpi.com
Escherichia coli13C-Metabolic Flux AnalysisQuantified intracellular fluxes; found significant 1,2-propanediol production under aerobic conditions and a large excess of available energy (ATP).Provided a detailed picture of central metabolism on fucose. nih.gov
Sulfolobus solfataricusIntegrated Systems Biology (Multi-omics & Modeling)Discovered a novel L-fucose degradation pathway involving oxidation to L-fuconate, cleavage to pyruvate and L-lactaldehyde, and conversion to L-lactate.Revealed new genome-wide metabolic changes in response to fucose. core.ac.uknih.gov
Saccharomyces boulardii (probiotic yeast)Strain Engineering & In Silico Metabolic ModelingOverexpressed E. coli fucose utilization genes (fucU, fucI, fucK, fucA) to enable L-fucose metabolism.Engineered yeast could consume L-fucose and produce 1,2-propanediol, enhancing its potential metabolic activity in the gut. nih.gov

Q & A

Q. What are the standard methodologies for quantifying L-(-)-Fucose in biological samples?

  • Methodological Answer : Quantification typically employs high-performance liquid chromatography (HPLC) with refractive index detection or mass spectrometry (GC-MS) for high sensitivity . Enzyme-linked immunosorbent assays (ELISA) using fucose-specific lectins (e.g., Aleuria aurantia lectin) are also common for glycoprotein analysis. For tissue samples, derivatization with trimethylsilyl (TMS) agents enhances volatility in GC-MS workflows .
  • Example Workflow:

Extract L-(-)-Fucose via methanol-water (80:20) homogenization.

Derivatize with TMS reagents (e.g., BSTFA) for GC-MS analysis.

Validate using internal standards (e.g., deuterated fucose).

Q. How is L-(-)-Fucose structurally characterized in glycoconjugates?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) identifies anomeric configurations (α/β linkages) and glycosidic bonds . Mass spectrometry (MALDI-TOF or LC-MS/MS) maps fucosylation sites in glycoproteins. For example, α1,2- vs. α1,6-fucosylation can be distinguished via enzymatic digestion with fucosidases .

Q. What experimental models are used to study L-(-)-Fucose’s role in microbial adhesion?

  • Methodological Answer : In vitro models include:
  • Bacterial binding assays (e.g., Helicobacter pylori to gastric epithelial cells) with fucose-coated plates .
  • Competitive inhibition using synthetic fucose analogs (e.g., 2'-fucosyllactose) to block lectin-mediated adhesion .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported roles of L-(-)-Fucose in inflammatory responses?

  • Methodological Answer : Discrepancies (e.g., pro- vs. anti-inflammatory effects in colitis vs. periodontitis ) require:
  • Systematic reviews: Meta-analysis of dose-dependent effects across tissues.
  • Controlled variables: Standardize animal models (e.g., DSS-induced colitis) and fucose purity (>98% by HPLC ).
  • Mechanistic studies: Compare fucose’s impact on TLR4/NF-κB vs. gut microbiota modulation .

Q. What strategies optimize L-(-)-Fucose production via microbial fermentation?

  • Methodological Answer : Engineered E. coli or Bacillus subtilis strains overexpress fucose synthase (fcs and fkp genes). Key parameters:
  • Carbon source: Glycerol > glucose to reduce acetate accumulation .
  • Fed-batch fermentation: Maintain microaerobic conditions (DO ~10%) to enhance yield (>50 g/L) .
  • Table: Fermentation Optimization Parameters:
StrainCarbon SourceYield (g/L)Reference
E. coli BL21Glycerol58.2
B. subtilisGlucose42.7

Q. How can L-(-)-Fucose’s role in cancer metastasis be mechanistically validated?

  • Methodological Answer :
  • In vitro: siRNA knockdown of fucosyltransferases (FUT8) in cancer cell lines to assess EMT markers (e.g., E-cadherin loss) .
  • In vivo: Xenograft models with fucose-deficient diets to monitor metastatic spread via bioluminescence imaging.
  • Multi-omics: Integrate glycomics (LC-MS) and transcriptomics (RNA-seq) to map fucose-dependent pathways .

Q. What methods validate the specificity of L-(-)-Fucose in glycan-lectin interactions?

  • Methodological Answer : Surface plasmon resonance (SPR) quantifies binding affinity (KD) between fucosylated glycans and lectins (e.g., DC-SIGN). Competitive assays with fucose analogs (e.g., 6-alkynyl fucose) confirm structural specificity .

Data Contradiction Analysis

Q. Why do studies report conflicting α-L-Fucose levels in oral squamous cell carcinoma (OSCC)?

  • Methodological Answer : Variability arises from:
  • Sample type: Saliva (lower fucose ) vs. tissue biopsies (higher fucose ).
  • Detection limits: ELISA vs. mass spectrometry sensitivity .
  • Recommendation: Use harmonized protocols (e.g., ISO 15197) for cross-study comparability.

Experimental Design Considerations

Q. How to design a study evaluating L-(-)-Fucose’s prebiotic effects?

  • Methodological Answer :
  • Cohort design: Randomized, double-blind trial with fecal microbiota analysis (16S rRNA sequencing) .
  • Controls: Placebo group receiving non-fucosylated oligosaccharides.
  • Outcome metrics: Short-chain fatty acid (SCFA) levels via GC-MS.

Q. What in vivo models best recapitulate L-(-)-Fucose’s immunomodulatory effects?

  • Methodological Answer :
  • Zebrafish larvae: Real-time imaging of neutrophil migration in fucose-treated inflammation models .
  • Murine DSS colitis: Monitor IL-10/IL-12 cytokine shifts via Luminex assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.